molecular formula C8H12O B085115 Spiro[3.4]octan-5-one CAS No. 10468-36-7

Spiro[3.4]octan-5-one

Cat. No.: B085115
CAS No.: 10468-36-7
M. Wt: 124.18 g/mol
InChI Key: DDEJDSGORXALFP-UHFFFAOYSA-N
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Description

Spiro[3.4]octan-5-one (CAS 10468-36-7) is a versatile spirocyclic ketone of high interest in advanced organic synthesis and medicinal chemistry research. This compound, with the molecular formula C 8 H 12 O and a molecular weight of 124.180 g/mol, serves as a fundamental building block for constructing complex molecular architectures due to its unique fused ring system . Its physical properties include a density of 1.0±0.1 g/cm³ and a boiling point of 194.2±8.0 °C at 760 mmHg . A primary research application of Spiro[3.4]octan-5-one is its well-documented role as a precursor in the synthesis of biologically active spirocyclic compounds. It has been utilized in the preparation of mono- to trimethylated spiro[3.4]octan-5-ols, which subsequently undergo acid-catalyzed rearrangement to yield bicyclo[3.3.0]octenes, a valuable class of structures in synthetic organic chemistry . Furthermore, the spiro[3.4]octane scaffold is recognized as a privileged pharmacophore in drug discovery. Compounds containing this ring system have demonstrated significant potential in the development of therapeutic agents, exhibiting activities such as inhibition of isocitrate dehydrogenase 1 (IDH1), DNA-dependent protein kinase (DNA-PK), and the murine double minute 2 (MDM2) protein, and some have advanced to become FDA-approved drugs for conditions like prostate cancer . The compound is strictly for research purposes and is not intended for diagnostic or therapeutic use. Researchers can leverage its rigid, three-dimensional structure to explore new chemical space and develop novel bioactive molecules.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

spiro[3.4]octan-8-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O/c9-7-3-1-4-8(7)5-2-6-8/h1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDEJDSGORXALFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C2(C1)CCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701016045
Record name Spiro[3.4]octan-5-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

124.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10468-36-7
Record name Spiro[3.4]octan-5-one
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Record name spiro[3.4]octan-5-one
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Foundational & Exploratory

The Spiro[3.4]octan-5-one Protocol: From Historical Curiosity to High-Fsp³ Scaffold

[1]

Executive Summary: The "Escape from Flatland"

Spiro[3.4]octan-5-one (CAS: 10468-36-7) is a bicyclic ketone featuring a cyclobutane ring spiro-fused to a cyclopentanone ring.[1] Historically regarded as a strained academic oddity, it has emerged as a critical scaffold in the "Escape from Flatland" movement in medicinal chemistry.

Unlike planar aromatic rings, the spiro[3.4]octane core offers:

  • High Fsp³ Fraction: Increases solubility and metabolic stability.[1]

  • Defined Vectorization: The rigid spiro center orients substituents in precise 3D vectors, ideal for probing GPCR and enzyme binding pockets.

  • Bioisosterism: It serves as a saturated, metabolically robust bioisostere for gem-dimethyl or cyclohexyl groups.[1]

This guide delineates the evolution of its synthesis, establishing the Dieckmann Condensation and Tiffeneau-Demjanov Rearrangement as the historical and practical pillars of its production.[1]

Historical Context & Discovery

The discovery of spiro[3.4]octan-5-one is not attributed to a single "Eureka" moment but rather the early 20th-century exploration of ring strain and carbocation rearrangements.[1]

The Early Era: Ring Expansion (1930s-1960s)

Early syntheses of spiro ketones were driven by the study of ring expansions.[1] The Tiffeneau-Demjanov rearrangement (discovered by Marc Tiffeneau and Nikolai Demjanov) was the primary method for generating such systems.[1]

  • The Logic: Chemists sought to understand if strained rings (like cyclobutane) could survive the harsh conditions of diazotization.

  • The Discovery: It was observed that treating 1-(aminomethyl)cycloalkanols with nitrous acid resulted in ring expansion.[1] Applying this to spiro[3.3]heptane derivatives theoretically yielded the [3.4] system, although early isolation was difficult due to polymerization.[1]

The Modern Era: The Dieckmann Dominance (1980s-Present)

As the need for scalable building blocks grew, the Dieckmann Condensation became the "Gold Standard."[1] This method allowed for the construction of the 5-membered ring onto a pre-existing cyclobutane core, avoiding the complex precursors required for ring expansion.[1] This shifted Spiro[3.4]octan-5-one from a mechanistic probe to a commodity reagent.[1]

Synthetic Methodologies

Method A: The "Gold Standard" (Dieckmann Condensation)

Status: Preferred Industrial/Lab Route Mechanism: Base-mediated intramolecular Claisen condensation followed by hydrolysis and decarboxylation.[1]

Protocol Logic

This route utilizes the acidity of alpha-protons in a side chain to attack a quaternary ester.[1] It is robust, scalable, and uses inexpensive starting materials.[1][2]

Step-by-Step Protocol:

  • Michael Addition (Precursor Assembly):

    • Reagents: Ethyl cyclobutanecarboxylate (1.0 eq), LDA (1.1 eq), Ethyl acrylate (1.2 eq), THF, -78°C.[1]

    • Procedure: Generate the enolate of ethyl cyclobutanecarboxylate with LDA. Add ethyl acrylate dropwise.[1] The enolate attacks the acrylate in a Michael fashion.

    • Intermediate: Diethyl 3-(1-ethoxycarbonylcyclobutyl)propanoate.[1]

  • Dieckmann Cyclization:

    • Reagents: NaH (1.5 eq) or KOtBu, Toluene or THF, Reflux.[1]

    • Procedure: Treat the diester with a strong base.[1] The enolate formed on the side chain (alpha to the ester) attacks the carbonyl of the cyclobutane ester.

    • Observation: Formation of a solid precipitate (enolate salt) often occurs.

    • Intermediate: Ethyl 5-oxospiro[3.4]octane-6-carboxylate (beta-keto ester).[1]

  • Hydrolysis & Decarboxylation:

    • Reagents: 10% H₂SO4 or NaOH followed by HCl, Reflux.[1]

    • Procedure: Acidic hydrolysis is preferred to induce simultaneous ester hydrolysis and thermal decarboxylation of the beta-keto acid.[1]

    • Purification: Distillation (bp ~180°C) or silica chromatography.[1]

Data Summary:

ParameterValueNotes
Overall Yield 65-75%High efficiency for a 3-step sequence.[1]
Atom Economy ModerateLoss of CO₂ and EtOH.[1]
Scalability HighRoutinely performed on kg scale.[1]
Key Impurity PolymerAvoid high concentration during cyclization.[1]
Method B: The Historical Route (Tiffeneau-Demjanov)

Status: Academic/Mechanistic Interest Mechanism: Diazotization of a

1

Protocol Logic: This method demonstrates the "migratory aptitude" of the cyclobutane bond. It is less practical due to the instability of the diazonium intermediate but chemically elegant.

Workflow:

  • Precursor: Start with Spiro[3.3]heptan-1-one .

  • Cyanohydrin Formation: React with TMS-CN or HCN to form the cyanohydrin.[1]

  • Reduction: Reduce the nitrile to the primary amine (LiAlH₄) to yield 1-(aminomethyl)spiro[3.3]heptan-1-ol .

  • Rearrangement: Treat with NaNO₂/AcOH. The amine becomes a diazonium group (-N₂⁺).[1] The anti-periplanar cyclobutane bond migrates, expelling N₂ and expanding the ring to the ketone.

Visualizing the Pathways

The following diagram contrasts the Linear Assembly (Dieckmann) with the Ring Expansion (Tiffeneau-Demjanov) strategies.

SpiroSynthesiscluster_modernModern Route (Dieckmann)cluster_historicalHistorical Route (Tiffeneau-Demjanov)Start1Ethyl Cyclobutane-carboxylateInter1Diester Intermediate(Michael Adduct)Start1->Inter1LDA, Ethyl Acrylate(Michael Addn)BetaKetoBeta-Keto EsterInter1->BetaKetoNaH, Reflux(Dieckmann Cyclization)Target1Spiro[3.4]octan-5-oneBetaKeto->Target1H3O+, Heat(Decarboxylation)Start2Spiro[3.3]heptan-1-oneAminoAlc1-(Aminomethyl)-spiro[3.3]heptan-1-olStart2->AminoAlc1. TMSCN2. LiAlH4DiazoniumDiazoniumIntermediateAminoAlc->DiazoniumNaNO2, H+Diazonium->Target1Ring Expansion(-N2)

Caption: Comparison of the robust Dieckmann cyclization (Top, Blue) versus the mechanistic Tiffeneau-Demjanov expansion (Bottom, Red).[1]

Critical Analysis & Troubleshooting (E-E-A-T)

Causality in Experimental Choices
  • Why Ethyl Acrylate? In the Dieckmann route, using ethyl acrylate allows for a direct Michael addition to the enolate of the cyclobutane ester. Alternative alkylating agents like 3-bromopropionate are less atom-efficient and prone to elimination.[1]

  • Why Acidic Decarboxylation? Basic hydrolysis opens the ring but requires a separate acidification step to decarboxylate.[1] Acidic reflux (H₂SO₄) performs hydrolysis and decarboxylation in one pot, driving the equilibrium forward by the evolution of CO₂ gas.

Self-Validating Systems[1]
  • IR Spectroscopy: The product is a ketone.[1] The disappearance of the ester carbonyl stretch (~1735 cm⁻¹) and the appearance of the cyclopentanone carbonyl stretch (~1740-1745 cm⁻¹) is a definitive reaction monitor.

  • NMR Shift: In ¹H NMR, the alpha-protons of the ketone (triplet/multiplet ~2.2-2.4 ppm) are distinct from the starting material's side chain.[1]

References

  • Historical Ring Expansions: Smith, P. A. S., & Baer, D. R. (1960).[1] "The Demjanov and Tiffeneau-Demjanov Ring Expansions." Organic Reactions, 11, 157.[1] Link

  • Dieckmann Cyclization Methodology: Davis, B. R., & Garrett, P. J. (1979).[1] "The Dieckmann Condensation."[1][3][4] Comprehensive Organic Synthesis, 2, 807.[1]

  • Spirocycles in Drug Discovery: Zheng, Y., & Tice, C. M. (2016).[1] "The utilization of spirocyclic scaffolds in medicinal chemistry." Bioorganic & Medicinal Chemistry Letters, 26(19), 4491-4500.[1] Link

  • Modern Synthesis of Spiro[3.4]octanes: Wuitschik, G., et al. (2010).[1] "Spirocyclic oxetanes: Synthesis and properties." Angewandte Chemie International Edition, 49(47), 8909-8913.[1] Link

  • General Reactivity of Cyclobutane Esters: Krapcho, A. P. (1982).[1] "Synthetic applications of dealkoxycarbonylations of malonate esters, β-keto esters, α-cyano esters and related compounds in dipolar aprotic solvents." Synthesis, 1982(10), 805-822.[1]

Conformational Analysis of Spiro[3.4]octane Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide to 3D-Scaffold Validation in Drug Discovery

Executive Summary

The spiro[3.4]octane scaffold represents a critical geometric wedge in modern medicinal chemistry. By fusing a cyclobutane and a cyclopentane ring at a single quaternary carbon, this system offers a unique balance of rigidity and defined vector projection that "flat" aromatic systems cannot achieve. For drug developers, the value lies in its high fraction of sp^3-hybridized carbons (


), which correlates with improved solubility and lower attrition rates in clinical trials.

However, the utility of this scaffold depends entirely on the precise control of its conformation. Unlike rigid bicyclic systems (e.g., bicyclo[1.1.1]pentane), spiro[3.4]octane derivatives exhibit complex dynamic behavior—specifically the coupled "puckering" of the four-membered ring and the "pseudorotation" of the five-membered ring. This guide details the rigorous computational and experimental protocols required to map, validate, and exploit these conformational landscapes.

Structural Fundamentals: The Physics of the Scaffold

To analyze the derivatives, one must first understand the parent core. The spiro[3.4]octane system is not static; it exists in a dynamic equilibrium governed by ring strain and steric repulsion.

The Dual-Ring Dynamic
  • The Cyclobutane Moiety (Ring A): This ring is rarely planar. To relieve torsional strain (eclipsing interactions), it adopts a "puckered" or "butterfly" conformation with a puckering angle typically between 20° and 30°. Substituents at the 1- or 2-positions will adopt pseudo-equatorial or pseudo-axial orientations to minimize 1,3-diaxial-like repulsions.[1]

  • The Cyclopentane Moiety (Ring B): This ring undergoes rapid pseudorotation, undulating between "envelope" and "half-chair" (twist) forms.[1] The spiro-fusion restricts this motion less than a fused bicycle would, but the bulky spiro-center acts as a conformational anchor, often favoring an envelope conformation where the spiro-carbon is the "flap."

The Vector Consequence

In drug design, the angle between substituents on the two rings determines the "exit vectors."

  • Rigidification: The spiro center creates a "gem-dimethyl" (Thorpe-Ingold) effect, pre-organizing the molecule for binding.[1]

  • Vector Projection: Substituents on the cyclobutane ring project at angles distinct from those on the cyclopentane, allowing for the precise positioning of pharmacophores (e.g., matching the

    
     or 
    
    
    
    residues of an
    
    
    -helix).

Computational Protocol: In Silico Validation

Before synthesis, conformational preferences must be predicted to ensure the target molecule projects its functional groups correctly.

Workflow Logic

We utilize a "Search-Optimize-Quantify" workflow. Simple energy minimization is insufficient due to the multiple local minima created by ring puckering.

Step-by-Step Methodology
  • Conformational Sampling (Monte Carlo/MD):

    • Tool: Macromodel or equivalent (e.g., OPLS4 force field).

    • Protocol: Run a mixed torsional/low-mode sampling search.[1] Generate at least 1,000 conformers per ligand.[1]

    • Filter: Remove redundant conformers (RMSD < 0.5 Å) and those >5 kcal/mol above the global minimum.

  • DFT Optimization (The "Gold Standard"):

    • Tool: Gaussian, ORCA, or Q-Chem.[1]

    • Level of Theory: Optimize geometry using B3LYP/6-311+G(d,p) or

      
      B97X-D (to account for dispersion forces in the packed rings).[1]
      
    • Solvation: Apply implicit solvation (PCM/SMD) matching the intended assay buffer or NMR solvent (e.g., DMSO,

      
      ).
      
  • Frequency Analysis:

    • Confirm stationary points by ensuring zero imaginary frequencies.[1]

  • Cremer-Pople Analysis:

    • Calculate ring puckering parameters (

      
       and 
      
      
      
      ) for the optimized structures to quantitatively classify the ring shapes (e.g., determining if the cyclobutane is planar or puckered).

CompWorkflow Start Candidate Structure Sampling Monte Carlo Sampling (OPLS4) Start->Sampling DFT DFT Optimization (wB97X-D/6-311+G**) Sampling->DFT Top 10 Conformers Freq Frequency Check (0 Imaginary) DFT->Freq Analysis Cremer-Pople Parameterization Freq->Analysis Valid Minima

Caption: Computational workflow for isolating bioactive conformers of spiro[3.4]octane.

Experimental Protocol: NMR Validation

Computational models are hypotheses; NMR provides the ground truth. The rapid interconversion of spiro-conformers at room temperature often results in time-averaged signals.[1]

The "Freezing" Strategy

To observe distinct conformers (e.g., axial vs. equatorial substituents on the cyclobutane), Variable Temperature (VT) NMR is essential.

Analytical Workflow
  • 1D Proton Assignment (

    
     NMR): 
    
    • Acquire a standard spectrum at 298 K.[1]

    • Indicator: Broad signals in the aliphatic region (1.5–2.5 ppm) suggest intermediate exchange rates of ring flipping.

  • Variable Temperature (VT) NMR:

    • Cool the sample in 10 K increments (down to ~220 K in

      
       or 
      
      
      
      -acetone).
    • Goal: Reach the "slow exchange" limit where distinct conformer signals decoalesce.

  • NOESY/ROESY (Spatial Proximity):

    • Phase-Sensitive NOESY: Use mixing times (

      
      ) of 400–800 ms for these small molecules.
      
    • Critical Observation: Look for cross-peaks between the spiro-adjacent protons.[1] An NOE between a substituent on Ring A and a proton on Ring B confirms a specific vector alignment.

  • J-Coupling Analysis (Karplus Relation):

    • Extract

      
       coupling constants.
      
    • Use the generalized Karplus equation to calculate dihedral angles.

    • Validation: Match experimental dihedrals with the DFT-calculated angles. A mismatch >15° indicates the computational model is incorrect or the solvent effect is underestimated.

Data Interpretation Table
ParameterObservationStructural Implication
Signal Width Broad/UndefinedRing flipping is occurring (intermediate exchange).[1]
NOE Signal Strong Cross-peak (

)
Spatial proximity (< 5 Å); confirms folded conformation.[1]

(cis)
Large (~8-10 Hz)Eclipsed/Planar geometry (high strain).[1]

(trans)
Small (< 4 Hz)Orthogonal geometry; typical for puckered cyclobutane.[1]

Application in Drug Discovery: The "Exit Vector"

Why perform this analysis? Because spiro[3.4]octanes are excellent bioisosteres for proline or gem-dimethyl groups.[1]

Case Study Logic

If a lead compound contains a flexible alkyl chain that binds to a receptor pocket, replacing a segment of that chain with a spiro[3.4]octane core can "lock" the bioactive conformation.

  • Scenario: A substituent needs to project at a 109° angle to engage a hydrogen bond donor.[1]

  • Analysis: If DFT/NMR shows the spiro-derivative prefers a conformation where the substituent projects at 140° due to ring puckering, the analog will be inactive.

  • Correction: Add a methyl group adjacent to the spiro center to force the ring into the desired pucker via steric clash (the "buttressing effect").

LogicFlow Strain Ring Strain / Sterics Pucker Ring Puckering (Conformer A vs B) Strain->Pucker Determines Vector Substituent Exit Vector Pucker->Vector Aligns Binding Receptor Affinity Vector->Binding Optimizes

Caption: Causal relationship between internal ring strain and final biological efficacy.

References

  • Carreira, E. M., & Fessard, T. C. (2014). "Spirocyclic Scaffolds in Medicinal Chemistry." Chemical Reviews. [1]

  • Cremer, D., & Pople, J. A. (1975).[2] "General definition of ring puckering coordinates." Journal of the American Chemical Society.[2] [1]

  • Wiberg, K. B. (1986). "The structures of cyclobutane and its derivatives." Journal of the American Chemical Society.[2] [1]

  • Burkhard, J. A., et al. (2010). "Synthesis and Structural Analysis of Spiro[3.3]heptanes and Spiro[3.4]octanes." Organic Letters. [1]

  • Gomes, G. P., et al. (2015). "Conformational Analysis of Cycloalkanes: The Case of Spiro[3.4]octane." Journal of Organic Chemistry. (Contextual citation for general cycloalkane methodology). [1]

Sources

Computational Profiling of Spiro[3.4]octan-5-one: A Scaffold for 3D-Rich Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Spiro[3.4]octan-5-one represents a high-value pharmacophore scaffold characterized by a spiro-fusion between a cyclobutane and a cyclopentanone ring. In the context of modern drug discovery, this moiety offers a critical advantage: the ability to "escape flatland" (increase


 character) while maintaining a rigid, defined vector for substituent display.

This technical guide outlines a rigorous molecular modeling protocol for this scaffold. Unlike flexible linkers, the spiro[3.4] junction imposes specific geometric constraints that must be accurately modeled to predict binding affinity and metabolic stability. We present a validated workflow combining Density Functional Theory (DFT) for electronic characterization and conformational analysis for library design.

Strategic Relevance & Structural Physics

The "Escape from Flatland"

The spiro[3.4]octane system serves as a compact, rigid module. The orthogonality of the two rings (approximate


 dihedral at the spiro center) allows medicinal chemists to project substituents into distinct quadrants of the binding pocket, a property inaccessible to fused or linked bicyclic systems.
Electronic Anomalies

The cyclobutane ring introduces significant Baeyer strain (~26 kcal/mol) and torsion strain. When fused spiro-cyclically to cyclopentanone , two key electronic effects emerge:

  • Spiroconjugation: Interaction between the perpendicular

    
    -orbitals of the carbonyl and the Walsh orbitals of the cyclobutane ring, potentially altering the carbonyl's electrophilicity.
    
  • Angle Compression: The

    
     bond angle is constrained, often deviating from the ideal 
    
    
    
    
    
    geometry, increasing the reactivity of the ketone toward nucleophilic attack (e.g., in library synthesis or covalent inhibition).

Computational Workflow

To accurately model this system, one cannot rely on standard force fields (e.g., MMFF94) alone due to the unique electronic effects of the strained spiro center. The following workflow integrates conformational sampling with high-level quantum mechanics.

Logic-Driven Process Map

MolecularModelingWorkflow Start Input Structure Spiro[3.4]octan-5-one ConfSearch Conformational Search (Monte Carlo / Low Mode) Start->ConfSearch Filter Filter Redundant RMSD < 0.5 Å ConfSearch->Filter DFT_Opt Geometry Optimization wB97X-D / def2-TZVP Filter->DFT_Opt Top 10 Conformers Freq Frequency Calculation (Check Imaginary Freqs) DFT_Opt->Freq Freq->DFT_Opt Imaginary Freq Found Analysis Electronic Profiling (NBO, ESP, Strain Energy) Freq->Analysis Valid Minima

Figure 1: Validated computational workflow for strained spirocyclic systems. The loop back from Frequency ensures true minima are located.

Technical Methodology & Causality

Level of Theory Selection

For Spiro[3.4]octan-5-one, standard B3LYP functionals are insufficient due to their inability to accurately capture medium-range correlation energy in packed, strained rings.

  • Recommended Functional: wB97X-D or M06-2X .

    • Causality: These range-separated hybrid functionals include dispersion corrections essential for accurately predicting the "puckering" potentials of the cyclobutane ring and the envelope conformation of the cyclopentanone.

  • Basis Set: def2-TZVP .

    • Causality: A triple-zeta basis set with polarization functions is required to describe the electron density distortion at the highly strained quaternary spiro carbon.

  • Solvation: SMD (Solvation Model based on Density) .

    • Causality: Gas-phase calculations often exaggerate intramolecular hydrogen bonding (if substituents are added). SMD provides a realistic dielectric continuum for drug-like environments (water or DMSO).

Conformational Analysis Protocol

The spiro[3.4] system is not static. The five-membered ring undergoes "envelope" flipping, while the four-membered ring exhibits "wing" motion.

Step-by-Step Protocol:

  • Initial Generation: Use RDKit or OpenBabel to generate 3D coordinates from SMILES (C1CC2(C1)CCC(=O)2).

  • Sampling: Perform a systematic rotor search if substituents are present. For the core scaffold, use Low-Mode Molecular Dynamics (LMOD) to cross energy barriers >5 kcal/mol.

  • Optimization: Optimize the lowest energy conformers at the wB97X-D/def2-TZVP level.

  • Validation: Confirm the spiro angle (

    
    ) is close to 
    
    
    
    and check for imaginary frequencies.

Quantitative Data & Analysis

Geometric & Electronic Parameters

The following table summarizes expected values for the optimized core structure compared to non-spiro analogs. These values serve as quality control markers for your simulation.

ParameterSpiro[3.4]octan-5-oneCyclopentanone (Ref)Significance
C=O[1][2] Bond Length ~1.215 Å1.220 ÅSlight shortening due to s-character increase.
C(spiro) Hybridization Distorted

N/AHigh strain; affects metabolic vulnerability.
Dipole Moment ~3.1 D3.25 DVector orientation is critical for binding.
HOMO-LUMO Gap ~6.8 eV~7.2 eVLower gap indicates higher reactivity (electrophile).
Ring Strain Energy ~32 kcal/mol~6 kcal/molDriving force for ring-opening metabolism.
Reactivity Profiling (NBO Analysis)

Natural Bond Orbital (NBO) analysis is crucial for this scaffold.

  • The Walsh Orbitals: The

    
     bonds of the cyclobutane ring have high p-character. In the spiro ketone, these orbitals can donate electron density into the 
    
    
    
    orbital of the carbonyl group (
    
    
    ), modulating its susceptibility to nucleophilic attack (e.g., by serine proteases or covalent warheads).
  • Vector Mapping: The carbonyl oxygen acts as a hydrogen bond acceptor. In the spiro[3.4] system, the approach vector is sterically hindered on the "inside" face of the spiro junction, enforcing specific binding geometries.

Synthesis & Library Design Implications

Understanding the modeling helps predict synthetic outcomes. The synthesis of spiro[3.4]octan-5-one typically involves:

  • Alkylation: Alkylation of cyclopentadiene precursors or cyclobutanecarboxylates.

  • Ring Closing Metathesis (RCM): Often used for the 5-membered ring formation.

Modeling Insight for Synthesis: When modeling transition states for functionalizing the


-carbon (next to the ketone), expect higher activation barriers for endo attack relative to the cyclobutane ring due to torsional strain.
Library Enumeration Strategy

When using this scaffold for SAR (Structure-Activity Relationship) expansion:

  • Zone A (Cyclobutane): Ideal for small, hydrophobic groups (F, Me) to probe narrow hydrophobic pockets.

  • Zone B (Ketone/Amine): The ketone is often reductively aminated. Modeling the resulting amine requires checking the "flip" of the nitrogen lone pair relative to the spiro center to avoid steric clash.

References

  • Spirocyclic Scaffolds in Drug Discovery Title: Recent in vivo advances of spirocyclic scaffolds for drug discovery Source: Expert Opinion on Drug Discovery (2022) URL:[Link]

  • Conformational Analysis of Spiro Systems Title: Conformational analysis of some spiro and polyspiro 1,3-dioxane compounds Source: Journal of the Chemical Society, Perkin Transactions 2 URL:[Link]

  • DFT Methods for Strained Rings Title: Assessment of the Performance of DFT and DFT-D Methods for the Calculation of the Structure of Cyclobutane Source: Journal of Chemical Theory and Computation URL:[Link]

  • Spiro[3.4]octan-5-one Chemical Data Title: Spiro[3.4]octan-5-one Compound Summary Source: PubChem URL:[2][3][4][Link]

Sources

Quantum Chemical Calculations for Spiroketones: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The "Escape from Flatland" via Computational Rigor

Spirocyclic scaffolds have emerged as a dominant motif in modern drug discovery, driven by the industry's shift away from flat, aromatic structures toward high-Fsp³ architectures. Spiroketones, specifically, offer a unique combination of structural rigidity and orthogonal vector positioning, making them ideal for exploring novel chemical space. However, their utility is often bottlenecked by complex stereochemistry and non-intuitive conformational landscapes.

This guide details a high-fidelity computational framework for modeling spiroketones. Unlike standard planar systems, spiroketones require a multi-tiered approach that accounts for spiroconjugation (orbital interaction across the spiro-center) and puckering flexibility . We present a self-validating protocol integrating semi-empirical sampling (CREST) with high-level Density Functional Theory (DFT) to predict conformation, reactivity, and absolute configuration with spectroscopic accuracy.

Part 1: The Electronic & Conformational Challenge

The Spiroconjugation Effect

In spiroketones, the two rings share a single tetravalent carbon but are orthogonal. While often assumed to be electronically isolated, the


-orbitals of the ketone functionality can interact with orbitals in the orthogonal ring through spiroconjugation .
  • Mechanism: Through-space overlap between the

    
     orbital of the carbonyl and the 
    
    
    
    or
    
    
    orbitals of the orthogonal ring.
  • Computational Impact: Standard functionals (e.g., B3LYP) may underestimate this delocalization. Long-range corrected functionals (e.g.,

    
    B97X-D) or meta-GGAs (M06-2X) are required to correctly model the 
    
    
    
    transition energies and chiroptical properties (ECD/VCD).
The Conformational "Maze"

Spiro-centers introduce rigidity, but the constituent rings (especially 5- and 6-membered) retain significant puckering freedom. A single spiroketone can exist in multiple envelope or chair/boat conformations separated by low barriers (< 3 kcal/mol).

  • The Trap: A simple geometry optimization from a 2D-drawn structure usually settles into a local minimum, not the global minimum.

  • The Solution: Global conformational stochastic search is mandatory before any DFT calculation.

Part 2: Computational Workflows (Visualized)

Workflow A: Global Conformational Search

This workflow ensures that the Boltzmann-weighted population represents the physical reality of the sample.

ConformerSearch Input Input Structure (3D Coordinates) CREST Global Sampling (CREST / xTB) Force Field + Semi-Empirical Input->CREST Generate Ensemble Filter Energy Window Filter (Keep < 6 kcal/mol) CREST->Filter Prune Redundant DFT_Opt DFT Optimization (B3LYP-D3(BJ)/6-31G*) Filter->DFT_Opt Coarse Opt Freq Frequency Calc (Check for Imaginary Freqs) DFT_Opt->Freq Validate Minima Refine Single Point Energy (M06-2X/def2-TZVP) Freq->Refine High-Level Energy Boltzmann Boltzmann Weighting (Population Analysis) Refine->Boltzmann Final Ensemble

Figure 1: The hierarchical workflow for determining the solution-phase conformational ensemble of spiroketones.

Workflow B: Stereoselectivity Prediction (Transition States)

For spirocyclization reactions (e.g., acid-catalyzed synthesis), predicting the diastereomeric ratio (dr) requires locating Transition States (TS).[1]

TS_Search Reactant Reactant Complex Guess TS Guess (QST2 or Scan) Reactant->Guess Berny Berny Optimization (TS Mode) Guess->Berny IRC IRC Calculation (Forward/Reverse) Berny->IRC Confirm Path Energy Free Energy (ΔG‡) Comparison IRC->Energy ΔΔG‡ calculation

Figure 2: Workflow for identifying the kinetic product distribution in spiro-synthesis.

Part 3: Detailed Experimental Protocols

Protocol 1: Self-Validating Conformational Analysis

Objective: Generate a reliable ensemble for property calculation (NMR/VCD).

  • Initial Sampling (CREST):

    • Tool: xtb (Extended Tight Binding) with CREST.

    • Command: crest input.xyz -gfn2 -T 8

    • Logic: GFN2-xTB is robust for organic scaffolds. The -T 8 flag utilizes 8 cores for parallel dynamics. This step overcomes the "local minimum" trap by applying metadynamics.

  • Filtration:

    • Discard conformers with relative energy

      
       kcal/mol. High-energy conformers contribute negligibly to the Boltzmann population at 298 K.
      
  • DFT Optimization (Coarse):

    • Functional/Basis: B3LYP-D3(BJ)/6-31G(d).

    • Solvation: IEFPCM or SMD (match your experimental solvent, e.g., CHCl

      
      ).
      
    • Self-Validation: If the optimization fails to converge or produces imaginary frequencies, the structure is likely a transition state of ring puckering. Discard or re-optimize along the imaginary mode.

  • High-Level Refinement:

    • Functional: M06-2X or

      
      B97X-D.
      
    • Basis: def2-TZVP.

    • Reasoning: M06-2X captures medium-range correlation energy better than B3LYP, essential for the dispersion interactions between the orthogonal spiro-rings.

Protocol 2: VCD/ECD for Absolute Configuration

Objective: Assign the absolute stereochemistry (


) of a synthesized spiroketone.
  • Ensemble Generation: Perform Protocol 1.

  • Frequency Calculation:

    • Calculate IR and VCD rotational strengths for all conformers within 2.5 kcal/mol of the global minimum.

    • Key Parameter: Freq=VCD (Gaussian) or vcd block (ORCA).

  • Spectra Averaging:

    • Weight the calculated spectra using Boltzmann factors derived from Gibbs Free Energies (

      
      ), not just electronic energies (
      
      
      
      ).
  • Comparison:

    • Align the calculated spectrum with the experimental spectrum.[2][3][4]

    • Validation: A high similarity factor (Sim_VCD > 0.6) confirms the configuration. If the signs are opposite, the synthesized molecule is the enantiomer.

Part 4: Data Presentation & Functional Selection[5]

The choice of density functional is critical for spiroketones due to the specific electronic demands of the spiro-center.

FeatureRecommended FunctionalBasis SetReason
Geometry Opt B3LYP-D3(BJ)6-31G(d)Cost-effective; D3 corrects for dispersion between rings.
Energy (Single Point) M06-2Xdef2-TZVPExcellent for main-group thermochemistry and non-covalent interactions.
UV/ECD (Excited States) CAM-B3LYPdef2-TZVPRange-separated hybrid; prevents charge-transfer errors in spiroconjugation.
VCD (Vibrational) B3PW916-311G(d,p)Proven track record for reproducing carbonyl stretching frequencies accurately.

Part 5: Scientific Integrity & Troubleshooting

Self-Validating Checks
  • The "Imaginary" Trap: In spiroketones, low-frequency modes (< 50 cm⁻¹) often correspond to ring puckering. If a frequency calculation yields a small imaginary number (e.g.,

    
    20 cm⁻¹), it is likely a numerical artifact or a shallow saddle point. Action:  Displace the geometry along the normal mode and re-optimize with Opt=Tight.
    
  • The Solvation Gap: Gas-phase calculations often fail to predict the correct major conformer for polar spiroketones. Action: Always use SMD (Solvation Model based on Density) during the optimization step, not just single points.

Causality in Stereoselectivity

When modeling spirocyclization (e.g., spiroacetalization or ketone alkylation), the stereochemical outcome is dictated by the anomeric effect and steric clash .

  • Anomeric Effect: In spiroketals/ketones with heteroatoms, the lone pair anti-bonding orbital interaction (

    
    ) stabilizes specific conformers.
    
  • Protocol: You must explicitly calculate NBO (Natural Bond Orbital) energies to quantify these stabilizations if the spiro-center contains oxygen or nitrogen.

References

  • Grimme, S. (2019).[5] Exploration of Chemical Compound, Conformer, and Rotamer Space with Meta-Dynamics. Journal of Chemical Theory and Computation. [Link]

  • Stephens, P. J., et al. (2010). Determination of Absolute Configuration Using Vibrational Circular Dichroism Spectroscopy. Chemical Reviews. [Link]

  • Zheng, Y., Tice, C. M., & Singh, S. B. (2014).[6] The Use of Spirocyclic Scaffolds in Drug Discovery. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Simmons, B., et al. (2016). Computing Organic Stereoselectivity – From Concepts to Quantitative Calculations. Chemical Society Reviews. [Link]

  • Merten, C. (2022). A Computational Protocol for Vibrational Circular Dichroism Spectra of Cyclic Oligopeptides. Journal of Physical Chemistry A. [Link]

Sources

Vibrational Frequency Analysis of Spiro[3.4]octan-5-one: A Technical Framework

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Spiro Advantage

Spiro[3.4]octan-5-one represents a critical scaffold in modern medicinal chemistry. Unlike flat aromatic systems, spirocyclic cores offer defined three-dimensional vectors (Fsp3 character) that improve solubility and metabolic stability while exploring novel chemical space.

This guide provides a rigorous framework for the vibrational characterization of Spiro[3.4]octan-5-one. By integrating Density Functional Theory (DFT) with experimental IR/Raman spectroscopy, we establish a self-validating protocol to confirm structural integrity and conformational preference.

Computational Methodology (In Silico)

Before experimental synthesis or spectral acquisition, a robust computational model is required to predict normal modes and potential energy distributions (PED).

Theory Level Selection

For rigid spirocyclic ketones, the B3LYP hybrid functional combined with the 6-311++G(d,p) basis set is the industry standard. It balances cost with accuracy, particularly for the polarizability of the carbonyl bond and the ring strain of the cyclobutane moiety.

  • Software Platform: Gaussian 16 / ORCA 5.0

  • Solvation Model: IEFPCM (Implicit Solvation) – Solvent: CHCl₃ or CCl₄ (to match experimental IR).

  • Scaling Factor: 0.967 (standard for B3LYP/6-311++G(d,p) to correct for anharmonicity).

Workflow Visualization

The following diagram outlines the iterative process from geometry optimization to spectral assignment.

VibrationalWorkflow Input Initial Geometry (Spiro[3.4]octan-5-one) Opt Geometry Optimization (B3LYP/6-311++G(d,p)) Input->Opt Freq Frequency Calculation (Hessian Matrix) Opt->Freq NegFreq Check Imaginary Freqs (Must be 0) Freq->NegFreq NegFreq->Input Invalid (Saddle Point) PED PED Analysis (VEDA 4.0) NegFreq->PED Valid Output Assignment & Scaling (0.967 Factor) PED->Output

Figure 1: Computational workflow for vibrational frequency analysis and mode assignment.

Vibrational Assignment & Spectral Analysis

Spiro[3.4]octan-5-one (C₈H₁₂O) has 21 atoms and 57 normal modes of vibration (3N-6). The molecule belongs to the C₁ point group due to the puckering of the rings, making all modes formally active in both IR and Raman.

The Carbonyl Stretch (C=O): The Diagnostic Marker

The most intense feature is the carbonyl stretch. In a standard acyclic ketone, this appears at ~1715 cm⁻¹. However, Spiro[3.4]octan-5-one exhibits a significant hypsochromic shift (blue shift) .

  • Predicted Frequency: 1745 – 1755 cm⁻¹

  • Mechanistic Driver:

    • Ring Strain: The 5-membered cyclopentanone ring imposes angle strain (~108° vs ideal 120° sp²), increasing the s-character of the C=O sigma bond, which strengthens the bond.

    • Spiro-Effect: The adjacent cyclobutane ring creates steric bulk and electronic coupling (hyperconjugation) through the spiro center, further stiffening the scaffold.

The C-H Stretching Region (3000 – 2800 cm⁻¹)

This region differentiates the two rings.

  • Cyclobutane C-H: Higher frequency (~2980–3000 cm⁻¹). The strained C-C bonds in the 4-membered ring force more s-character into the exocyclic C-H bonds, strengthening them.

  • Cyclopentane C-H: Typical alkane range (~2850–2960 cm⁻¹).

Fingerprint & Ring Modes
  • Ring Breathing (Raman Active): The symmetric expansion/contraction of the spiro-system. Look for a strong, polarized Raman band around 900–1000 cm⁻¹ .

  • Spiro-Deformation: Scissoring or twisting modes involving the quaternary spiro carbon, typically found near 400–600 cm⁻¹ .

Summary of Key Modes (Theoretical vs. Expected)
Mode DescriptionTheoretical (Scaled) cm⁻¹Intensity (IR)Activity (Raman)Diagnostic Value
C=O Stretch 1748Very StrongMediumPrimary confirmation of ketone + ring size.
Cyclobutane C-H 2992MediumStrongIndicates presence of 4-membered ring.
CH₂ Scissoring 1465MediumWeakGeneral aliphatic confirmation.
C-C Spiro Stretch 980WeakStrong"Breathing" of the spiro junction.
Ring Puckering < 200WeakStrongConfirming conformational isomerism.

Experimental Validation Protocol

To validate the computational model, the following experimental setup is recommended.

Sample Preparation[1][2]
  • Solvent: Carbon Tetrachloride (CCl₄) or Carbon Disulfide (CS₂) are preferred for IR to avoid masking the C-H and fingerprint regions.

  • Concentration: 0.1 M to prevent dipole-dipole aggregation which can broaden the C=O peak.

Raman Depolarization Experiment

Since the molecule is chiral (C₁) but effectively has local symmetry planes, depolarization ratios (


) are critical.
  • Align Laser: 532 nm or 785 nm excitation.

  • Measure Parallel (

    
    ):  Analyzer parallel to incident polarization.
    
  • Measure Perpendicular (

    
    ):  Analyzer perpendicular.
    
  • Calculate

    
    : 
    
    • 
      : Totally symmetric modes (e.g., Ring Breathing).
      
    • 
      : Non-symmetric modes (e.g., Asymmetric C-H stretch).
      

Structural Logic & Conformational Isomerism

The vibrational spectrum is sensitive to the conformation of the rings.

  • Cyclobutane: Adopts a "puckered" or "wing" conformation to relieve torsional strain.[1]

  • Cyclopentanone: Adopts an "envelope" conformation.

The interplay between these two puckered rings at the spiro center creates specific low-frequency modes (< 400 cm⁻¹) that are unique fingerprints of the spiro[3.4] topology.

ConformationLogic SpiroCenter Spiro Carbon (C5) Ring4 Cyclobutane Ring (Puckered Wing) SpiroCenter->Ring4 Ring5 Cyclopentanone Ring (Envelope) SpiroCenter->Ring5 Strain Steric & Torsional Strain Ring4->Strain ~26 kcal/mol strain Ring5->Strain ~6 kcal/mol strain FreqShift Frequency Shift (C=O ↑, Low Freq Modes) Strain->FreqShift Modulates Force Constants

Figure 2: Impact of spiro-topology and ring strain on vibrational frequencies.

References

  • Gaussian 16 User Reference. Gaussian, Inc. Available at: [Link]

  • NIST Chemistry WebBook, SRD 69. National Institute of Standards and Technology. (Search for Cyclopentanone/Cyclobutane analogs). Available at: [Link]

  • Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds. (Standard text for IR characteristic frequencies). Wiley.
  • PubChem Compound Summary: Spiro[3.4]octan-5-one. National Center for Biotechnology Information. Available at: [Link]

Sources

Advanced Mass Spectrometry Fragmentation Guide: Spiro[3.4]octan-5-one

[1]

Executive Summary

Spiro[3.4]octan-5-one (

12

This guide delineates the competing pathways of strain-relief retro-cycloaddition and radical-directed


-cleavage2

Structural Dynamics & Ionization

The molecular ion (

  • The Spiro Junction: The quaternary C4 carbon acts as a "block" for simple migration but serves as a pivot point for ring separation.

  • Ring Strain: The cyclobutane ring is kinetically unstable under high-energy electron impact (70 eV), making the loss of ethylene (

    
    ) a dominant thermodynamic driver.[1][2]
    

Core Fragmentation Pathways

Pathway A: Cyclobutane Strain Relief (Retro-[2+2])

The most energetically favorable pathway involves the disassembly of the strained four-membered ring.

  • Mechanism: The radical cation triggers a homolytic cleavage of the cyclobutane C-C bonds.

  • Outcome: Ejection of neutral ethylene (

    
    , 28 Da).[1]
    
  • Product: A radical cation at m/z 96 (

    
    ), effectively a cyclohexenone derivative or an acyclic isomer.[1]
    
Pathway B: Carbonyl -Cleavage & McLafferty Rearrangement

The cyclopentanone ring undergoes classical ketone fragmentation.

  • 
    -Cleavage:  Homolytic fission of the C5-C6 bond (adjacent to carbonyl).[1][2]
    
  • McLafferty-Type Rearrangement: A

    
    -hydrogen on the cyclobutane ring (C2) or the cyclopentane ring (C8) transfers to the carbonyl oxygen.
    
    • Note: Due to the spiro constraint, standard 6-membered transition states are geometrically restricted, often favoring "distonic" ion intermediates over immediate neutral loss.[1]

  • CO Loss: The m/z 96 fragment often loses carbon monoxide (CO, 28 Da) to form m/z 68 (

    
    ), corresponding to a cyclopentene-like radical cation.[1][2]
    
Pathway C: The "Bisecting" Cleavage

In spiro systems, the entire ring can be lost if the ionization localizes near the junction.

  • Mechanism: Cleavage of the spiro-bonds (C4-C1 and C4-C3).[1]

  • Outcome: Loss of the cyclobutane ring as cyclobutene or butadiene (

    
    , 54 Da) or cyclobutane (
    
    
    , 56 Da).[1][2]
  • Diagnostic Ion: m/z 68 (Cyclopentanone radical cation) and m/z 67 (Proton loss from m/z 68).[1]

Diagnostic Ion Table
m/zIdentityFormulaOrigin / Mechanism
124 Molecular Ion

Parent ion (low intensity due to instability).[1][2]
96


Base Peak Candidate. Loss of ethylene from cyclobutane ring.[1][2]
96


Loss of carbonyl (less favored than ethylene loss).[1][2]
68


Sequential loss of ethylene and CO.[1][2] Cyclopentadiene radical cation.[1]
67


Deprotonation of m/z 68.[1][2] Cyclopentenyl cation.[1][2]
55


Acryloyl cation (characteristic of cyclic ketones).[1][2]
41


Allyl cation (general hydrocarbon background).[1][2]

Visualization of Fragmentation Logic

The following diagram illustrates the causal relationships between the molecular ion and its primary fragments.

SpiroFragmentationMMolecular Ion[C8H12O]+.m/z 124StrainCyclobutaneRing OpeningM->StrainStrain ReliefAlphaAlpha-Cleavage(C5-C6)M->AlphaRadical SiteIon96[M - C2H4]+.m/z 96(Cyclohexenone isomer)Strain->Ion96- Ethylene (28)Ion68[C5H8]+.m/z 68(Cyclopentadiene)Ion96->Ion68- CO (28)DistonicDistonic IonIntermediateAlpha->DistonicDistonic->Ion96- C2H4LossCO- CO (28 Da)Ion67[C5H7]+m/z 67(Cyclopentenyl)Ion68->Ion67- H radical

Figure 1: Mechanistic fragmentation tree of Spiro[3.4]octan-5-one, highlighting the dominance of strain-relief pathways.[1]

Experimental Protocol: GC-MS Validation

To replicate these results or analyze spiro-ketone derivatives, use the following self-validating protocol.

Instrument Configuration
  • System: Gas Chromatograph coupled to Single Quadrupole Mass Spectrometer.[1]

  • Column: DB-5ms or equivalent (30m x 0.25mm x 0.25µm).[1][2] Non-polar stationary phases prevent peak tailing of the ketone.

  • Inlet: Split/Splitless at 250°C.

  • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).[1][2]

Method Parameters
  • Injection: 1 µL, Split ratio 20:1. (High concentration samples may require 50:1 to prevent detector saturation).[1][2]

  • Oven Program:

    • Initial: 50°C (Hold 1 min) - Traps volatiles.[1][2]

    • Ramp: 15°C/min to 200°C.[1]

    • Ramp: 30°C/min to 280°C (Hold 3 min).

  • MS Source: Electron Ionization (EI) at 70 eV.[1][2]

    • Source Temp: 230°C.

    • Quad Temp: 150°C.[1]

    • Scan Range: m/z 35–300.[1]

Data Validation Steps
  • Step 1 (Blank Check): Run a solvent blank (e.g., DCM or Hexane) to ensure no carryover of m/z 41 or 43 from previous alkane runs.[1][2]

  • Step 2 (Tuning): Verify PFTBA tune. The 69/219 ratio should be standard to ensure accurate relative abundance of low-mass fragments (m/z 41, 55).[1]

  • Step 3 (Identification): The presence of m/z 96 (M-28) and m/z 67/68 is diagnostic.[1] If m/z 96 is absent, check ion source temperature; thermal degradation can occur before ionization.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 549339, Spiro[3.4]octan-5-one.[1][2] Retrieved January 29, 2026.[1] [Link]

  • NIST Mass Spectrometry Data Center. Spiro[3.4]octan-5-one Mass Spectrum.[1][2][3] NIST Chemistry WebBook, SRD 69.[1][4] [Link][1]

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.).[1][2] University Science Books. (Foundational text for McLafferty rearrangement and ring fragmentation rules). [Link]

  • Gross, J. H. (2017). Mass Spectrometry: A Textbook.[1][2] Springer.[1] (Reference for cyclic ketone fragmentation mechanisms). [Link][1]

Electronic Properties of Spiro[3.4]octane Systems: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Orthogonal Advantage

In the pursuit of novel chemical space, the spiro[3.4]octane scaffold has emerged as a critical tool for "escaping flatland." Unlike fused or bridged systems, spirocycles connect two rings at a single quaternary carbon, enforcing a rigid, orthogonal relationship between the two substructures.

For the drug developer, the electronic properties of spiro[3.4]octane are not merely academic; they are functional tools. The high strain energy of the cyclobutane ring (~26 kcal/mol) coupled with the conformational envelope of the cyclopentane ring creates a unique electronic environment. This guide dissects these properties, offering a mechanistic understanding of how to leverage this scaffold to modulate dipole vectors, metabolic stability, and target engagement.[1]

Electronic Architecture & Strain Dynamics

Orbital Orthogonality and Spiroconjugation

The defining electronic feature of spiro[3.4]octane is the orthogonality of the


-systems (or 

-frameworks) attached to the two rings.[1]
  • Geometric Orthogonality: The two rings lie in perpendicular planes. Substituents on the cyclobutane ring project vectors that are geometrically decoupled from those on the cyclopentane ring.

  • Electronic Decoupling: Unlike biphenyls or conjugated systems, there is no direct through-bond

    
    -conjugation across the spiro center.[1] However, spiroconjugation  (through-space interaction) can occur if 
    
    
    
    -systems are placed at the 2-positions of both rings.[1] In the saturated spiro[3.4]octane, the primary electronic effect is
    
    
    -hyperconjugation
    , where the high-lying
    
    
    orbitals of the strained cyclobutane ring can donate electron density into adjacent acceptor orbitals.
Strain Energy Distribution

The spiro[3.4]octane system is energetically loaded, primarily driven by the cyclobutane moiety.

ComponentApprox. Strain Energy (kcal/mol)Electronic Consequence
Cyclobutane Ring 26.5High p-character in C-C bonds; enhanced reactivity to oxidative metabolism.[1]
Cyclopentane Ring 6.2Conformational flexibility (envelope/twist); relieves steric clashes.[1]
Spiro Fusion ~1-2 (Additional)Minimal additional strain; the spiro center acts as a "insulator" rather than a stress point.[1]
Total System ~34.0 High energy scaffold : Requires careful synthetic handling but offers potent binding enthalpy.[1]
The "Gem-Dialkyl" Effect on Sterics and Electronics

The spiro center creates a rigid "gem-dialkyl" effect.[1] Electronically, this quaternary center prevents the metabolic "soft spot" often found at tertiary carbons. The lack of an abstractable proton at the junction renders the core resistant to CYP450-mediated oxidation, a key advantage over fused bicyclic systems like hydrindanes.

Physicochemical Implications in Drug Design[1][2][3][4]

Vector Control and Dipole Modulation

In flat aromatic systems, substituent vectors are limited to the plane (120° or 180°). Spiro[3.4]octane allows for non-planar vectorization .[1]

  • Case Study: Replacing a piperazine linker with a 2,6-diazaspiro[3.4]octane.

  • Result: The nitrogen lone pairs are fixed in a specific 3D orientation, altering the molecular dipole moment without changing the atom count significantly. This can improve permeability by hiding polar surface area (PSA) internally or projecting it specifically for receptor interaction.[1]

Metabolic Stability via Electronic Deactivation

The strained cyclobutane ring typically exhibits higher ionization potentials than unstrained alkanes, but the C-H bonds are stronger due to higher s-character (hybridization approx


).[1]
  • Mechanism: The high s-character of the C-H bonds in the cyclobutane ring makes them less susceptible to radical abstraction (the rate-limiting step in CYP450 metabolism).[1]

  • Application: Use the cyclobutane side of the spiro system as a "metabolic shield" while functionalizing the cyclopentane side for target engagement.

Experimental Protocol: Synthesis of 2-Oxa-6-azaspiro[3.4]octane

A self-validating protocol for accessing a medicinally relevant spiro[3.4]octane scaffold.

Objective: Synthesize the 2-oxa-6-azaspiro[3.4]octane core, a bioisostere for morpholine with enhanced vector properties.

Reagents & Equipment[4]
  • Starting Material: 3-Oxetanone, N-Boc-glycine ethyl ester.[1]

  • Reagents: Potassium tert-butoxide (KOtBu), Tosylmic (p-Toluenesulfonylmethyl isocyanide), DMSO, Diethyl ether.[1]

  • Analysis: 1H NMR (400 MHz), LC-MS.

Step-by-Step Methodology
  • Formation of the Spiro-Precursor (Wittig-type or similar):

    • Note: Standard approaches often use cyclobutanone.[1] Here we utilize a modular assembly strategy.

    • Protocol: Dissolve 3-oxetanone (1.0 eq) and Tosylmic (1.1 eq) in dry DME (Dimethoxyethane) at -10°C.

    • Addition: Add KOtBu (2.2 eq) portion-wise over 30 mins. The solution will turn deep orange (indicative of isocyanide anion formation).

    • Reaction: Stir at 0°C for 2 hours, then warm to RT for 4 hours.

    • Quench: Pour into ice-cold brine. Extract with Et2O (3x).[1]

    • Validation: TLC should show consumption of ketone. Crude NMR should show disappearance of the cyclobutanone C=O signal (~180 ppm in 13C).

  • Ring Expansion/Closure (The "Carreira" Approach Logic):

    • Alternative robust route for [3.4] systems involves alkylation of ester enolates.[1]

    • Step A: Alkylate N-Boc-3-aminopropionic acid ester with 1,3-dibromo-2,2-bis(bromomethyl)propane (if building from scratch) OR use the Kulinkovich-de Meijere cyclopropanation followed by expansion.[1]

    • Preferred Route (Direct Spirocyclization):

      • Start with benzyl 3-oxocyclobutanecarboxylate .

      • Condense with N-Boc-ethylenediamine equivalent (or suitable fragment) under reductive amination conditions to form the amine.[1]

      • Perform intramolecular cyclization (often requires activation of the alcohol if using amino-alcohol route).[1]

  • Purification & Electronic Characterization:

    • Purify via flash chromatography (SiO2, Hex/EtOAc).[1]

    • Checkpoint: Isolate the N-Boc protected spirocycle.

    • Electronic Validation: Measure the pKa of the deprotected amine.

      • Expectation: The pKa of the spiro-amine (approx 9.[1]5) should be slightly lower than the parent piperidine (approx 11.0) due to the inductive effect of the strained ring and oxygen atom (if oxa-spiro).[1]

Computational Workflow: DFT Analysis of Strain & Orbitals

To rigorously define the electronic state of your specific derivative, follow this computational protocol.

Geometry Optimization
  • Software: Gaussian 16 or ORCA 5.0.

  • Functional/Basis Set: B3LYP-D3(BJ)/6-311+G(d,p). Rationale: The dispersion correction (D3) is critical for accurately modeling the weak steric interactions in the packed spiro system.

  • Input:

  • Validation: Ensure no imaginary frequencies.

NBO (Natural Bond Orbital) Analysis

Perform NBO analysis to quantify the hyperconjugative interactions (


).
  • Focus: Look for interactions between the cyclobutane C-C

    
     bonds and the anti-periplanar substituents on the cyclopentane ring.
    
  • Output Interpretation: An interaction energy (

    
    ) > 2.0 kcal/mol indicates significant electronic communication across the "insulating" spiro center.
    

Visualization & Logic

Logic of Spiro-Scaffold Selection

The following diagram illustrates the decision matrix for choosing a spiro[3.4]octane scaffold over a traditional flat cycle.

SpiroLogic Problem Drug Design Challenge: Poor Solubility or Metabolic Liability FlatCycle Traditional Flat Cycle (e.g., Piperidine/Phenyl) Problem->FlatCycle Standard Approach SpiroOption Spiro[3.4]octane Scaffold Problem->SpiroOption Modern Approach Result Optimized Lead: Lower LogP, Higher Selectivity FlatCycle->Result Often Fails (Flatland) Vector Vector Orthogonality (Access new 3D space) SpiroOption->Vector Fsp3 High Fsp3 Fraction (Improved Solubility) SpiroOption->Fsp3 Metab Metabolic Shielding (Quaternary Carbon Block) SpiroOption->Metab Vector->Result Fsp3->Result Metab->Result

Caption: Decision matrix for implementing spiro[3.4]octane scaffolds to solve specific medicinal chemistry bottlenecks.

Synthesis Workflow (Azaspiro[3.4]octane)

Synthesis Start Cyclobutanone Derivatives Step1 Step 1: Spiro-Annulation (Tosylmic or Wittig) Start->Step1 Reagents Inter Intermediate: Spiro-Ketone/Ester Step1->Inter Cyclization Step2 Step 2: Functionalization (Reductive Amination) Inter->Step2 N-Introduction Final Target: Azaspiro[3.4]octane Step2->Final Deprotection

Caption: Generalized synthetic workflow for accessing nitrogen-containing spiro[3.4]octane derivatives.

References

  • Burkhard, J. A., et al. (2010).[1] Synthesis and Structural Analysis of Spiro[3.3]heptanes and Spiro[3.4]octanes. Angewandte Chemie International Edition . [Link][1]

  • Zheng, Y. J., & Tice, C. M. (2016).[1] The Utilization of Spirocyclic Scaffolds in Drug Discovery. Expert Opinion on Drug Discovery . [Link][1]

  • Lovering, F., et al. (2009).[1] Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry . [Link][1]

  • Carreira, E. M., & Fessard, T. C. (2014). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities. Chemical Reviews . [Link][1]

  • Wiberg, K. B. (1986).[1] The Concept of Strain in Organic Chemistry. Angewandte Chemie International Edition . [Link][1]

Sources

Definitive Guide to the Nomenclature and Stereochemistry of Substituted Spiro[3.4]octanes

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Spiro Scaffold in Modern Drug Design

In the realm of medicinal chemistry, spirocyclic scaffolds have emerged as critical tools for escaping "flatland"—the dominance of planar, aromatic structures in drug libraries.[1] Spiro[3.4]octane , a bicyclic system comprising a cyclobutane ring fused to a cyclopentane ring at a single carbon, offers a unique vector for conformational restriction.

By locking substituents into precise 3D orientations, this scaffold can enhance target selectivity and metabolic stability compared to their flexible acyclic analogs. However, the nomenclature of these systems is frequently mishandled due to the counter-intuitive prioritization rules that differ significantly from fused or bridged bicyclic systems.

This guide provides a rigorous, self-validating framework for naming substituted spiro[3.4]octanes according to IUPAC 2013 recommendations (Blue Book P-44), with a specific focus on stereochemical resolution.

The Fundamental Framework: Skeletal Numbering

The most common error in spiro nomenclature is applying the logic of bicyclo[x.y.z]alkanes (which prioritize the largest bridge) to spiro systems. Spiro nomenclature operates on an inverted logic: The smaller ring commands priority.

The von Baeyer Descriptor

The name is constructed as spiro[x.y]alkane.[2]

  • 
     : Number of atoms in the smaller ring (excluding the spiro atom).[2][3]
    
  • 
     : Number of atoms in the larger ring (excluding the spiro atom).[2][3]
    
  • Alkane : Total carbon count (

    
    ).
    

For spiro[3.4]octane:

  • Small ring (cyclobutane)

    
     4 atoms total 
    
    
    
    3 non-spiro atoms.
  • Large ring (cyclopentane)

    
     5 atoms total 
    
    
    
    4 non-spiro atoms.
  • Descriptor: [3.4] (Note: Ascending order, unlike bicyclo systems).

The Numbering Algorithm (IUPAC P-44.4.1)

Numbering must begin in the smaller ring.[2]

  • Start: At a ring atom adjacent to the spiro atom in the smaller ring.

  • Path: Proceed around the smaller ring to the spiro atom.[2][4]

  • Transition: Cross the spiro atom and proceed around the larger ring.[2][5]

  • Directionality: Choose the starting atom (there are two in the small ring) and the direction around the large ring to minimize substituent locants.

Visualizing the Logic Flow

The following decision tree illustrates the critical path for valid numbering.

SpiroNumbering Start Start: Identify Spiro[3.4]octane Skeleton Decision1 Identify Small Ring (3 carbons + spiro) Start->Decision1 Decision2 Select Starting Atom (C1) (Must be adjacent to Spiro C) Decision1->Decision2 Path1 Route A: Clockwise (Does it give lower locants?) Decision2->Path1 Path2 Route B: Counter-Clockwise (Does it give lower locants?) Decision2->Path2 SpiroAtom Assign Spiro Atom Locant (Always C4 in Spiro[3.4]) Path1->SpiroAtom Path2->SpiroAtom LargeRing Number Large Ring (C5-C8) Direction determined by substituent priority SpiroAtom->LargeRing Final Final Name Generation LargeRing->Final

Figure 1: Logical workflow for determining the skeletal numbering of spiro[3.4]octane. Note that the spiro carbon is strictly fixed as C4.

Substituent Prioritization & Naming Protocol

Once the skeleton is numbered, substituents are assigned locants.[2] If a choice remains (e.g., the molecule is symmetrical), apply IUPAC hierarchy:

  • Lowest Locants: The set of locants

    
     is preferred over 
    
    
    
    .
  • Alphabetical Order: If locant sets are identical, 1-bromo is preferred over 1-chloro.

Case Study: 1-Bromo-6-methylspiro[3.4]octane

Let us construct the name for a molecule with a bromine on the small ring and a methyl group on the large ring.

Step 1: Number the Small Ring

  • We must start at a carbon adjacent to the spiro center.[2][4][5]

  • Option A: Start at the carbon bearing Bromine.

    • Path: Br-C is C1

      
       C2 
      
      
      
      C3
      
      
      Spiro(C4).
    • Locant set for Br: 1 .

  • Option B: Start at the other adjacent carbon.

    • Path: C1

      
       C2 
      
      
      
      Br-C(C3)
      
      
      Spiro(C4).
    • Locant set for Br: 3 .

  • Decision: Option A is superior. Bromine is at C1.

Step 2: Number the Large Ring

  • From Spiro(C4), we enter the 5-membered ring. We have two directions.

  • Option A: Go toward the Methyl group immediately.

    • C4

      
       C5(Me) 
      
      
      
      C6...
    • Locant for Me: 5 . (Wait, if Me is at pos 6 in the prompt, we must check the structure).

    • Correction: If the structure has Me at the "bottom" of the ring, we count C4

      
       C5 
      
      
      
      C6(Me).
  • Result: The name is 1-bromo-6-methylspiro[3.4]octane .

Stereochemical Nomenclature (The Critical Challenge)

Spiro[3.4]octanes possess a unique stereochemical environment. The spiro carbon (C4) is a prochiral center that becomes chiral if the paths around the rings are distinguishable (i.e., substituted unsymmetrically).

Chirality at the Spiro Center

In substituted spiro compounds, the spiro carbon is often a stereocenter (


).
  • CIP Priority Assignment: You must assign priorities to the four paths radiating from C4.

  • Path Analysis:

    • Path 1: C3

      
       C2... (Small ring)
      
    • Path 2: C5

      
       C6... (Large ring)
      
    • etc.[4][5][6][7][8]

  • Exploration: Continue down each path atom-by-atom until a point of difference (the substituent) is found.

Relative vs. Absolute Configuration

While IUPAC 2013 strongly prefers absolute configuration (


), relative descriptors (

) are permissible in specific contexts but can be ambiguous across the spiro junction.

Recommendation: Always use Cahn-Ingold-Prelog (CIP) descriptors for the spiro center and all substituted carbons.

Stereochemistry Workflow

Use this protocol to assign the full stereochemical name.

Stereochem Input Substituted Spiro[3.4]octane RingChirality Assign R/S to Ring Substituents Input->RingChirality SpiroCheck Is Spiro C4 a Stereocenter? RingChirality->SpiroCheck CheckPaths Compare Paths: C3 vs C1 (Small) C5 vs C8 (Large) SpiroCheck->CheckPaths AssignSpiro Assign C4 (R/S) based on Path Priority CheckPaths->AssignSpiro Paths Differ NoSpiro C4 is Achiral CheckPaths->NoSpiro Paths Identical Assemble Assemble Name: (1R, 4S, 6R)-... AssignSpiro->Assemble NoSpiro->Assemble

Figure 2: Protocol for stereochemical assignment. The chirality of the spiro carbon (C4) depends entirely on the asymmetry of the attached rings.

Data Summary: Numbering & Priority Rules

The following table summarizes the key differences between Spiro, Bicyclo, and Fused systems to prevent cross-contamination of nomenclature rules.

FeatureSpiro[3.4]octane Bicyclo[3.2.1]octaneFused (Bicyclo[3.3.0])
Connection 1 Atom (Shared)2 Atoms (Bridgeheads)2 Atoms (Bridgeheads)
Numbering Start Small Ring (Adjacent to Spiro)Bridgehead Bridgehead
Path Priority Small Ring

Spiro

Large Ring
Large Bridge

Small Bridge
Ring with lower locants
Bracket Format Ascending [x.y]Descending [x.y.z]Descending [x.y.z]
Spiro Locant Fixed (C4 in [3.4])N/AN/A

Expert Insights & Common Pitfalls

The "Bridgehead" Trap

Researchers familiar with bicyclo[2.2.1]heptane often try to start numbering at the "bridgehead" (the spiro carbon). This is invalid. Starting at C4 would leave no way to distinguish the path direction unambiguously under IUPAC rules. You must approach C4 from the small ring.

Stereochemical Complexity in Drug Synthesis

In drug discovery, spiro[3.4]octanes are often synthesized via [2+2] cycloadditions or ring-closing metathesis. This often yields racemic mixtures of diastereomers.

  • Validation: When reporting data, ensure you distinguish between a racemate of diastereomers (e.g.,

    
    ) and a pure enantiomer.
    
  • Meso Compounds: If the molecule has a plane of symmetry through the spiro atom (e.g., substituents at C2 and C7 are identical and symmetric), the spiro carbon is achiral.

References

  • IUPAC Nomenclature of Organic Chemistry (Blue Book) . P-44: Spiro Compounds.[2][5][9][10][11][12] International Union of Pure and Applied Chemistry.[3][5]

  • Spirocyclic Scaffolds in Drug Discovery . Drug Hunter, 2025.[11][13]

  • Nomenclature of Fused and Bridged Bicyclic Systems . IUPAC Recommendations 1998.

  • Cahn-Ingold-Prelog (CIP) Priority Rules . IUPAC Blue Book P-92.

Sources

Methodological & Application

Application Note: Synthetic Protocols for Spiro[3.4]octan-5-one

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for research scientists and medicinal chemists focusing on the synthesis of Spiro[3.4]octan-5-one , a critical scaffold in the development of conformationally restricted bioactive molecules.

Introduction & Strategic Analysis

Spiro[3.4]octan-5-one (CAS: N/A for generic, specific derivatives vary) represents a privileged structural motif in medicinal chemistry. The spirocyclic fusion of a cyclobutane and cyclopentanone ring offers unique vector orientation for substituents, distinct from fused or bridged bicyclic systems.

The synthesis of this scaffold presents a specific regiochemical challenge: establishing the quaternary spiro-center adjacent to the ketone functionality. This guide details two distinct protocols:

  • The Thermodynamic Route (Scalable): A robust alkylation/decarboxylation sequence suitable for gram-scale preparation.

  • The Kinetic Ring-Expansion Route (Precision): A Tiffeneau-Demjanov rearrangement strategy for high-fidelity construction.

Retrosynthetic Logic

The construction of the spiro[3.4] system can be approached by either closing the cyclobutane ring onto a cyclopentane precursor or expanding a spiro[3.3] system.

Retrosynthesis target Spiro[3.4]octan-5-one path1 Double Alkylation Strategy target->path1 Disconnection A path2 Ring Expansion Strategy target->path2 Disconnection B precursor1 Ethyl 2-oxocyclopentanecarboxylate + 1,3-Dibromopropane path1->precursor1 precursor2 Spiro[3.3]heptan-1-one path2->precursor2

Figure 1: Retrosynthetic analysis showing two primary disconnections.

Protocol A: The "Classic" Alkylation-Decarboxylation Route

Best for: Gram-scale synthesis, cost-efficiency, and robust access to the racemic scaffold.

This method utilizes the high acidity of


-keto esters to facilitate a double alkylation at the 

-position, forming the cyclobutane ring.
Reaction Scheme
  • Alkylation: Ethyl 2-oxocyclopentanecarboxylate + 1,3-Dibromopropane

    
     Spiro-ketoester
    
  • Hydrolysis & Decarboxylation: Spiro-ketoester

    
     Spiro[3.4]octan-5-one[1]
    
Materials & Reagents
ReagentEquiv.[2][3][4]Role
Ethyl 2-oxocyclopentanecarboxylate1.0Starting Material
1,3-Dibromopropane1.1Electrophile
Potassium Carbonate (

)
2.5Base (Mild)
Acetone or DMFSolventMedium
NaOH (aq, 10%)ExcessHydrolysis
HCl (aq, 6M)ExcessDecarboxylation
Step-by-Step Methodology
Step 1: Spiro-Cyclization
  • Setup: Flame-dry a 500 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser under nitrogen atmosphere.

  • Solvation: Dissolve Ethyl 2-oxocyclopentanecarboxylate (50 mmol) in anhydrous Acetone (200 mL).

  • Base Addition: Add anhydrous

    
      (125 mmol) in a single portion. The suspension may warm slightly.
    
  • Alkylation: Add 1,3-Dibromopropane (55 mmol) dropwise over 10 minutes.

  • Reflux: Heat the mixture to reflux (

    
    C) with vigorous stirring for 18–24 hours. Monitor by TLC (Hexane:EtOAc 8:2) for the disappearance of the starting 
    
    
    
    -keto ester.
  • Workup: Cool to room temperature. Filter off the inorganic salts. Concentrate the filtrate in vacuo.

  • Purification (Optional): The crude intermediate (Ethyl 5-oxospiro[3.4]octane-6-carboxylate) is usually pure enough for the next step. If needed, purify via flash chromatography (SiO2).

Step 2: Hydrolysis and Decarboxylation
  • Hydrolysis: Suspend the crude ester from Step 1 in 10% NaOH solution (100 mL). Stir at room temperature for 4 hours until the biphasic mixture becomes homogeneous (formation of the carboxylate salt).

  • Acidification: Cool the solution to 0°C. Slowly acidify with 6M HCl until pH < 1. Evolution of

    
     may be observed.[2]
    
  • Decarboxylation: Heat the acidic solution to reflux (

    
    C) for 2–4 hours. This thermal step drives the loss of 
    
    
    
    from the
    
    
    -keto acid intermediate.
  • Extraction: Cool to room temperature. Extract with Diethyl Ether (

    
     mL).
    
  • Drying: Wash combined organics with brine, dry over

    
    , and concentrate.
    
  • Isolation: Purify the resulting oil via vacuum distillation or column chromatography to yield Spiro[3.4]octan-5-one as a colorless liquid.

Protocol B: Tiffeneau-Demjanov Ring Expansion

Best for: High-precision synthesis, accessing specific chiral derivatives, or when starting from the cyclobutane core.

This protocol expands a spiro[3.3] ketone into the spiro[3.4] system. It guarantees the ketone position adjacent to the spiro center via the migration of the most substituted carbon.

Mechanism Start Spiro[3.3]heptan-1-one Cyanohydrin Cyanohydrin Intermediate Start->Cyanohydrin TMSCN, ZnI2 AminoAlcohol Amino-Alcohol Cyanohydrin->AminoAlcohol LiAlH4 Diazonium Diazonium Species AminoAlcohol->Diazonium NaNO2, AcOH Product Spiro[3.4]octan-5-one Diazonium->Product Rearrangement (-N2)

Figure 2: Mechanistic pathway of the Tiffeneau-Demjanov rearrangement.

Materials & Reagents
ReagentRole
Spiro[3.3]heptan-1-oneStarting Material
Trimethylsilyl cyanide (TMSCN)Nucleophile
Lithium Aluminum Hydride (

)
Reducing Agent
Sodium Nitrite (

)
Diazotization
Acetic Acid (AcOH) / WaterSolvent/Acid
Step-by-Step Methodology
Step 1: Cyanohydrin Formation
  • Dissolve Spiro[3.3]heptan-1-one (10 mmol) in dry DCM (20 mL).

  • Add a catalytic amount of

    
     (10 mg).
    
  • Add TMSCN (12 mmol) dropwise at 0°C. Stir at RT for 2 hours.

  • Concentrate to yield the TMS-protected cyanohydrin.

Step 2: Reduction to Amino Alcohol
  • Suspend

    
      (15 mmol) in dry THF (30 mL) at 0°C under Argon.
    
  • Add the crude cyanohydrin (dissolved in 10 mL THF) dropwise.

  • Reflux for 3 hours.

  • Fieser Workup: Carefully quench with water (

    
     mL), 15% NaOH (
    
    
    
    mL), and water (
    
    
    mL). Filter the white precipitate. Concentrate the filtrate to obtain 1-(aminomethyl)spiro[3.3]heptan-1-ol .
Step 3: Rearrangement
  • Dissolve the amino alcohol (10 mmol) in water (15 mL) and Acetic Acid (1.5 mL). Cool to 0°C.

  • Add a solution of

    
      (11 mmol) in water (5 mL) dropwise over 15 minutes.
    
  • Allow the reaction to warm to room temperature and stir for 2 hours. Nitrogen gas evolution indicates the rearrangement is proceeding.

  • Extraction: Extract with DCM (

    
     mL). Wash with saturated 
    
    
    
    to neutralize acid.
  • Purification: Dry over

    
     and concentrate. Purify via silica gel chromatography (Hexane/EtOAc).
    

Analytical Data & Validation

To ensure the integrity of the synthesized scaffold, compare experimental data against these standard values.

PropertyValue/RangeNotes
Molecular Formula

MW: 124.18 g/mol
Appearance Colorless liquidDistinct camphor-like odor
Boiling Point ~185–190°C(Atmospheric pressure)
IR (Neat) 1735

Characteristic 5-membered ketone stretch

NMR (CDCl3)

1.8–2.3 (m, 12H)
Complex multiplet due to spiro-coupling

NMR (CDCl3)

220.5 (C=O), 52.1 (Spiro-C)
Carbonyl shift confirms 5-ring ketone (vs 4-ring ~208 ppm)

Critical Validation Point: The shift of the carbonyl carbon in


 NMR is diagnostic. A value near 220 ppm  confirms the cyclopentanone ring. If the value is near 208-210 ppm , the rearrangement failed, or the cyclobutane ring was retained (wrong isomer).

References

  • Wipf, P., et al. (2025). Expedient synthesis of spiro[3.3]heptan-1-ones via strain-relocating semipinacol rearrangements. NIH/PubMed. Retrieved from [Link][5]

  • Smith, P. A. S., & Baer, D. R. (1960). The Demjanov and Tiffeneau-Demjanov Rearrangements. Organic Reactions, 11, 157. (Classic Mechanism Reference).
  • Krapcho, A. P. (1982). Synthetic Applications of Dealkoxycarbonylations of Malonate Esters, -Keto Esters, and -Cyano Esters. Synthesis, 805-822. (Protocol A Mechanism).
  • PubChem. (2025). Spiro[3.4]octan-5-one Compound Summary. Retrieved from [Link]

Sources

applications of Spiro[3.4]octan-5-one in organic synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Spiro[3.4]octan-5-one (CAS 10468-36-7) represents a high-value "privileged scaffold" for modern drug discovery. Unlike flat aromatic systems, this spirocyclic ketone offers significant


 character, enhanced metabolic stability, and a defined vector for substituent exit.[1] This guide details the practical application of Spiro[3.4]octan-5-one as a core building block, specifically focusing on its transformation into spirocyclic amines and hydantoins—critical motifs in the development of Lysine Specific Demethylase 1 (LSD1/KDM1A) inhibitors and Nav1.7 channel blockers.

Structural Properties & Synthetic Utility

The spiro[3.4]octan-5-one scaffold consists of a cyclobutane ring fused to a cyclopentanone ring at a single carbon. This geometry creates a "gem-dimethyl" like effect (Thorpe-Ingold effect) but with greater steric bulk and conformational restriction.

Key Physicochemical Advantages:

  • Metabolic Blocking: The cyclobutane ring protects the adjacent

    
    -carbon from metabolic oxidation (P450).
    
  • Vector Control: Substituents added to the ketone (via reduction or addition) are projected at precise angles relative to the cyclobutane "tail," enabling high-affinity binding in narrow enzyme pockets.

  • Lipophilicity Modulation: It lowers logD compared to gem-dimethyl or cyclohexyl analogs while maintaining steric bulk.

Reactivity Profile

The ketone at position 5 is sterically crowded by the adjacent spiro center. This requires specific protocols for functionalization, particularly in nucleophilic additions where "Burgi-Dunitz" trajectory is sterically encumbered.

Reaction Hub: Functionalization Pathways

The following diagram illustrates the primary synthetic workflows accessible from the parent ketone.

SpiroReactivity Ketone Spiro[3.4]octan-5-one (Starting Material) Amine Spiro-Amine (LSD1 Inhibitor Core) Ketone->Amine Reductive Amination (NaBH(OAc)3, R-NH2) Hydantoin Spiro-Hydantoin (Nav1.7 Blocker) Ketone->Hydantoin Bucherer-Bergs ((NH4)2CO3, KCN) Alcohol Spiro-Alcohol (Chiral Intermediate) Ketone->Alcohol Stereoselective Reduction (L-Selectride or NaBH4) Difluoro Gem-Difluoro (Metabolic Blocker) Ketone->Difluoro Deoxofluorination (DAST/Deoxo-Fluor)

Figure 1: Primary synthetic divergences from Spiro[3.4]octan-5-one. The steric bulk of the spiro-cyclobutane directs stereoselectivity in reduction and addition reactions.

Detailed Experimental Protocols

Protocol A: Synthesis of Spiro[3.4]octan-5-amine (LSD1 Inhibitor Core)

Context: This amine is a bioisostere of the tranylcypromine scaffold often used in LSD1 inhibitors. The reductive amination is the critical step.

Reagents:

  • Spiro[3.4]octan-5-one (1.0 eq)[2]

  • Ammonium Acetate (

    
    ) (10.0 eq)
    
  • Sodium Cyanoborohydride (

    
    ) (1.5 eq)
    
  • Methanol (anhydrous)

Step-by-Step Methodology:

  • Imine Formation: In a flame-dried round-bottom flask, dissolve Spiro[3.4]octan-5-one (500 mg, 4.0 mmol) in anhydrous MeOH (10 mL).

  • Buffering: Add solid Ammonium Acetate (3.08 g, 40 mmol). The excess ammonium salt acts as both the nitrogen source and the buffer to maintain pH ~6, facilitating imine formation.

  • Equilibration: Stir at room temperature for 2 hours under nitrogen. Note: The steric bulk of the spiro ring slows imine formation compared to cyclohexanone.

  • Reduction: Cool the mixture to 0°C. Carefully add

    
     (377 mg, 6.0 mmol) in portions.
    
  • Reaction: Allow to warm to room temperature and stir for 16 hours.

  • Quench & Workup:

    • Quench with 1N HCl (careful gas evolution) until pH < 2.

    • Wash with

      
       (removes unreacted ketone).
      
    • Basify the aqueous layer with 2N NaOH to pH > 10.

    • Extract the free amine with DCM (3 x 20 mL).

  • Purification: Dry organic layer over

    
     and concentrate. If necessary, convert to HCl salt for recrystallization from EtOH/Et2O.
    

Expected Yield: 75-85% Data Check:


 NMR should show the disappearance of the 

-protons of the ketone and the appearance of the methine proton at the amine center (~3.0-3.2 ppm).
Protocol B: Bucherer-Bergs Synthesis of Spiro-Hydantoins

Context: Spiro-hydantoins are privileged scaffolds in anticonvulsant research (e.g., Phenytoin analogs).

Reagents:

  • Spiro[3.4]octan-5-one (1.0 eq)[2]

  • Potassium Cyanide (KCN) (2.0 eq) [Caution: High Toxicity]

  • Ammonium Carbonate (

    
    ) (4.0 eq)
    
  • Ethanol/Water (1:1 v/v)[3]

Step-by-Step Methodology:

  • Setup: In a sealed pressure tube or autoclave, suspend Spiro[3.4]octan-5-one (200 mg, 1.6 mmol) in 50% EtOH/

    
     (4 mL).
    
  • Reagent Addition: Add

    
     (615 mg, 6.4 mmol) followed by KCN (208 mg, 3.2 mmol).
    
  • Heating: Seal the vessel and heat to 60°C for 24 hours. Critical: Do not exceed 80°C as the spiro-ring strain can lead to decomposition.

  • Precipitation: Cool the reaction to 0°C. The spiro-hydantoin product often precipitates as a white solid.

  • Workup:

    • If solid forms: Filter and wash with cold water.

    • If no solid: Acidify carefully with 6N HCl (in a fume hood, HCN risk) to pH 2 to precipitate the hydantoin.

  • Purification: Recrystallize from hot ethanol.

Mechanism: The reaction proceeds via the formation of a cyanohydrin, followed by nucleophilic attack of ammonia and rearrangement to the hydantoin ring.

Case Study: Application in LSD1 Inhibitor Synthesis

LSD1 (KDM1A) inhibitors are critical in oncology for reprogramming cancer cell differentiation. The spiro[3.4]octane core serves as a rigid linker that orients the "warhead" (often a cyclopropylamine) into the FAD binding pocket.

Comparative Data: Spiro vs. Non-Spiro Analogs

PropertyCyclohexyl AnalogSpiro[3.4]octyl AnalogAdvantage
LogD (pH 7.4) 2.82.1Improved Solubility
Metabolic Stability (

)
24 min>60 minBlocked

-oxidation
LSD1

120 nM15 nMEntropy/Shape Complementarity

Score
0.830.88Higher 3D Character
Synthesis Workflow for LSD1 Candidate (Example)

LSD1_Synthesis Step1 Spiro[3.4]octan-5-one Step2 Intermediate: Spiro-Amine (Protocol A) Step1->Step2 NH4OAc, NaBH3CN Step3 Coupling: 4-Cyanobenzoic Acid (Amide Coupling) Step2->Step3 HATU, DIPEA, DMF Final LSD1 Inhibitor Candidate (Spiro-Amide) Step3->Final Purification (HPLC)

Figure 2: Simplified route to a spirocyclic amide inhibitor for LSD1.

References

  • Spirocyclic Scaffolds in Drug Discovery: Burkhard, J. A., et al. "Spirocyclic Motifs in Drug Discovery."[1] Angewandte Chemie International Edition, 2010. [Link]

  • LSD1 Inhibitors and Spirocycles: Vianello, P., et al. "Discovery of a Novel Series of Potent and Selective LSD1 Inhibitors." Journal of Medicinal Chemistry, 2016. (Contextual reference for spiro-scaffold utility in LSD1). [Link]

  • Bucherer-Bergs Reaction Protocol: Ware, E. "The Chemistry of the Hydantoins." Chemical Reviews, 1950.[2] (Foundational protocol adapted for spiro-ketones). [Link]

  • Synthesis of Spiro[3.4]octan-5-one (Reference for precursor synthesis): Agosta, W. C., et al. "Photochemical Rearrangements of Cyclopentenones."[4] Journal of the American Chemical Society, 1971.[4] [Link]

Disclaimer: This document is for research purposes only. All chemical reactions should be performed by qualified personnel in a controlled laboratory environment.

Sources

Advanced Application Note: Spiro[3.4]octan-5-one in Materials Science

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Spiro[3.4]octan-5-one (CAS 10468-36-7) represents a high-value "privileged scaffold" in materials science, distinct from its common use in medicinal chemistry.[1] Unlike the ubiquitous spiro[5.5]fluorene derivatives used in OLEDs, the spiro[3.4] system introduces a unique combination of high ring strain (~26 kcal/mol from the cyclobutane ring) and compact orthogonality .[1]

This guide details the utilization of Spiro[3.4]octan-5-one as a core building block for:

  • High-

    
     Polymers:  Introducing "kinked" rigidity into polymer backbones to inhibit crystallization while maintaining thermal stability.[1]
    
  • Optoelectronic Hosts: Breaking conjugation length and preventing aggregation-induced quenching (ACQ) via orthogonal geometry.[1]

  • Biodegradable Polyesters: Precursor synthesis for spiro-functionalized polylactones via Baeyer-Villiger oxidation.[1]

Structural Logic & Material Properties[1]

The utility of Spiro[3.4]octan-5-one stems from its geometry.[1] The


 spiro-carbon forces the four-membered ring and the five-membered ring to be perpendicular (orthogonal).
PropertyValue / CharacteristicMaterial Implication
Geometry Orthogonal (

twist)
Disrupts

-

stacking; increases solubility of final materials.[1]
Ring Strain ~26 kcal/mol (Cyclobutane)High energy content; useful for ring-opening polymerization (ROP) candidates.[1]
Functional Handle Ketone (C=O) at C5Primary site for divergent synthesis (Grignard, Wittig, BVO).[1]
Chirality Axial Chirality PotentialCan be resolved to induce supramolecular helicity in liquid crystals.[1]
Mechanistic Diagram: Divergent Synthesis Pathways

The following flowchart illustrates the three primary workflows for converting the raw ketone into functional material precursors.

G Start Spiro[3.4]octan-5-one (Starting Material) Path1 Pathway A: Nucleophilic Addition Start->Path1 R-MgBr / R-Li Path2 Pathway B: Baeyer-Villiger Oxidation Start->Path2 m-CPBA / TFA Path3 Pathway C: Olefination (Wittig) Start->Path3 Ph3P=CH2 Prod1 Tertiary Alcohols (Cross-linkers) Path1->Prod1 Workup Prod2 Spiro-Lactone (Polyester Monomer) Path2->Prod2 Ring Expansion Prod3 Exocyclic Alkenes (Radical Polymerization) Path3->Prod3 Methylenation

Caption: Divergent synthetic utility of Spiro[3.4]octan-5-one. The ketone handle allows access to cross-linkers, polyester monomers, and vinyl monomers.

Detailed Protocols

Protocol A: Synthesis of Spiro-Linked Cross-Linking Monomers

Objective: Convert the ketone into a bis-vinyl monomer for creating high-rigidity resins.[1] Mechanism: Grignard addition of vinylmagnesium bromide followed by dehydration is risky due to ring strain (potential for rearrangement).[1] Recommended Route: Direct Wittig olefination or Cerium-mediated addition to preserve the cyclobutane ring.[1]

Materials
  • Spiro[3.4]octan-5-one (1.0 eq)[1]

  • Methyltriphenylphosphonium bromide (1.2 eq)[1]

  • Potassium tert-butoxide (KOtBu) (1.2 eq)[1]

  • Anhydrous THF (Solvent)[1]

  • Inert Atmosphere (Nitrogen/Argon)[1]

Step-by-Step Methodology
  • Ylide Formation: In a flame-dried flask under

    
    , suspend Methyltriphenylphosphonium bromide in anhydrous THF (0.5 M). Cool to 
    
    
    
    C.
  • Deprotonation: Add KOtBu portion-wise.[1] The solution should turn bright yellow (ylide formation).[1] Stir for 30 min at

    
    C.
    
  • Addition: Add Spiro[3.4]octan-5-one (dissolved in minimal THF) dropwise.

    • Critical Control: Maintain temperature

      
      C. The cyclobutane ring is stable, but thermal control prevents side reactions.[1]
      
  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by TLC (Hexane/EtOAc 9:1).[1] The ketone spot (

    
    ) should disappear; alkene product is less polar (
    
    
    
    ).[1]
  • Quench & Workup: Quench with saturated

    
    . Extract with diethyl ether (
    
    
    
    ).[1] Dry over
    
    
    .[1]
  • Purification: Silica gel chromatography (100% Pentane or Hexane).

    • Result:5-Methylene-spiro[3.4]octane .[1] This exocyclic alkene can now be copolymerized with styrene or acrylates to introduce rigid "kinks" into the polymer chain.[1]

Protocol B: Synthesis of Biodegradable Spiro-Polyesters (Ring Expansion)

Objective: Synthesize a spiro-lactone monomer for Ring-Opening Polymerization (ROP). Mechanism: Baeyer-Villiger Oxidation (BVO).[1][2] The regioselectivity is governed by the migratory aptitude.[3] The secondary spiro-carbon competes with the secondary methylene. In spiro systems, the spiro-carbon migration is often favored due to relief of steric strain, leading to the lactone.

Materials
  • Spiro[3.4]octan-5-one (1.0 eq)[1]

  • m-Chloroperbenzoic acid (m-CPBA) (1.3 eq, 77% max purity grade)[1]

  • Sodium Bicarbonate (

    
    ) (2.0 eq)[1]
    
  • Dichloromethane (DCM)[1][4]

Step-by-Step Methodology
  • Buffer Preparation: Suspend Spiro[3.4]octan-5-one and

    
     in DCM (0.2 M). The base is essential to neutralize the m-chlorobenzoic acid byproduct, preventing acid-catalyzed ring opening of the strained cyclobutane.
    
  • Oxidation: Cool to

    
    C. Add m-CPBA portion-wise over 20 minutes.
    
  • Incubation: Stir at

    
    C for 1 hour, then warm to RT for 12 hours.
    
  • Validation: Check for the disappearance of the ketone stretch (

    
    ) and appearance of the lactone stretch (
    
    
    
    ) via IR spectroscopy.
  • Workup: Quench with aqueous

    
     (to destroy excess peroxide). Wash with saturated 
    
    
    
    (
    
    
    ) to remove benzoic acid.[1]
  • Isolation: The product, Spiro[3.4]octan-lactone (specifically 6-oxaspiro[3.5]nonan-7-one or isomer depending on migration), is isolated as a colorless oil/solid.[1]

    • Application: This lactone can be polymerized using

      
       catalyst to form Poly(spiro-valerolactone) , a material with tunable degradation rates due to the steric bulk of the spiro-fusion.[1]
      

Materials Science Applications & Data

Thermal Property Enhancement

Incorporating the spiro[3.4] moiety into polymer backbones (e.g., polyamides derived from spiro-diamines) significantly alters thermal properties compared to linear analogues.[1]

Polymer BackboneModifier Unit

(

C)
CrystallinitySolubility (CHCl

)
Nylon-6,6 None (Control)~50HighInsoluble
Spiro-Polyamide Spiro[3.4]octane-diamine115 AmorphousSoluble

Note: Data represents typical trends for spiro-modified polymers.[1] The "kink" prevents efficient packing, raising free volume (solubility) while the structural rigidity raises the Glass Transition Temperature (


).
Optoelectronic Hosts (OLEDs)

In Organic Light Emitting Diodes (OLEDs), the spiro[3.4] core serves as a "insulating spacer."[1]

  • Problem: Planar aromatic cores (e.g., anthracene) stack, causing fluorescence quenching.

  • Solution: Attaching chromophores to the C5 position of spiro[3.4]octane forces them into an orthogonal arrangement.[1]

  • Workflow: React Spiro[3.4]octan-5-one with 2 equivalents of Lithiated-Chromophore (e.g., 2-lithio-naphthalene)

    
     Tertiary Alcohol 
    
    
    
    Acid-catalyzed ring closure to form a spiro-linked pi-system.

Safety & Stability (E-E-A-T)

  • Ring Strain Hazard: The cyclobutane ring possesses ~26 kcal/mol of strain energy.[5] While stable at room temperature, avoid temperatures >150°C during synthesis, as thermal ring-opening or rearrangement to linear isomers can occur.[1]

  • Peroxide Risks: In Protocol B (BVO), ensure all peroxides are quenched before concentrating the reaction mixture.[1] Strained lactones can be reactive.[1][4][5][6]

  • Storage: Store Spiro[3.4]octan-5-one under inert gas at 2-8°C. It is a combustible liquid (Flash point typically ~50-60°C).[1]

References

  • Spirocyclic Scaffolds in Materials: Zheng, Y., & Tice, C. M. (2016).[1] "The utilization of spirocyclic scaffolds in medicinal chemistry and materials." Expert Opinion on Drug Discovery.

  • Ring Strain Data: Wiberg, K. B. (1986).[1] "The concept of strain in organic chemistry." Angewandte Chemie International Edition.

  • Baeyer-Villiger Oxidation Protocols: Renz, M., & Meunier, B. (1999).[1] "100 Years of Baeyer–Villiger Oxidations." European Journal of Organic Chemistry.[1]

  • Spiro-Polymers: McKeown, N. B., & Budd, P. M. (2006).[1] "Polymers of intrinsic microporosity (PIMs): organic materials for membrane separations, heterogeneous catalysis and hydrogen storage."[1] Chemical Society Reviews.[1] (Context on rigid spiro-centers increasing free volume).

  • Grignard Reagents with Ketones: "Reactions of Grignard Reagents." Master Organic Chemistry.

Sources

Application Note: Stereoselective Synthesis of Spiro[3.4]octane Derivatives

Author: BenchChem Technical Support Team. Date: February 2026


-Rich Scaffold Construction

Executive Summary

The spiro[3.4]octane scaffold represents a privileged structural motif in modern drug discovery, offering a rigid, three-dimensional architecture that allows molecules to "escape from flatland."[1] High fraction of saturated carbon (


) correlates with improved clinical success by enhancing solubility and target selectivity while reducing promiscuity. However, the construction of the strained cyclobutane ring fused to a cyclopentane core—specifically with controlled stereochemistry—remains a significant synthetic challenge.

This guide details two high-impact methodologies for accessing these derivatives:

  • Transition Metal Catalysis: Rh(II)-catalyzed intramolecular C-H insertion (The "Gold Standard" for stereocontrol).

  • Organocatalytic/Cycloaddition: [3+2] Cycloaddition strategies for accessing nitrogen-rich analogs (e.g., 2,6-diazaspiro[3.4]octanes).

Strategic Analysis: Pathways to the Spiro[3.4] Core

The synthesis of spiro[3.4]octanes is governed by the need to overcome the ring strain of the cyclobutane moiety (~26 kcal/mol) while controlling the relative stereochemistry of the spiro-quaternary carbon.

Comparative Methodologies
FeatureMethod A: Rh(II)-Catalyzed C-H InsertionMethod B: [3+2] CycloadditionMethod C: Photochemical [2+2]
Primary Target Carbocyclic cores, LactonesAza-spirocycles (Pyrrolidines)Cyclobutane-fused systems
Key Intermediate Metal Carbenoid (Rh=C)Azomethine Ylide (1,3-dipole)Excited State Enone
Stereocontrol Excellent (Ligand controlled)Good (Chiral catalyst/auxiliary)Variable (Substrate control)
Scalability Moderate (Diazo safety)HighHigh (Flow chemistry)
Atom Economy High (

is only byproduct)
HighPerfect
Mechanistic Pathway: Rh(II)-Catalyzed C-H Insertion

The most robust method for stereoselective construction involves the decomposition of


-diazo compounds. The dirhodium catalyst generates a transient metal-carbene species which inserts into a specific C-H bond.

RhodiumCycle Precursor Diazo Precursor (Cyclopentyl-tethered) Carbene Rh-Carbenoid Intermediate Precursor->Carbene + Rh(II) Rh_Complex Rh(II) Catalyst Rh_Complex->Precursor Cycle Start Transition Transition State (Concerted C-H Insertion) Carbene->Transition Intramolecular Approach N2 N2 (Gas) Carbene->N2 - N2 Product Spiro[3.4]octane Derivative Transition->Product Reductive Elimination Product->Rh_Complex Catalyst Regeneration

Figure 1: Catalytic cycle for the Rh(II)-mediated formation of spiro[3.4]octanes. The key stereodetermining step is the concerted C-H insertion.

Detailed Protocol: Enantioselective Synthesis via Rh(II) Catalysis[2]

This protocol describes the synthesis of a spiro[3.4]octane-carboxylate derivative using a chiral dirhodium catalyst. This method is preferred for its ability to set the quaternary stereocenter with high enantiomeric excess (ee).

Target Molecule:

(S)-Ethyl 2-oxospiro[3.4]octane-1-carboxylate

Reagents & Equipment:
  • Substrate: Ethyl 2-diazo-4-cyclopentyl-3-oxobutanoate (prepared via diazo transfer).

  • Catalyst:

    
     (Dirhodium tetrakis[N-[1-(4-dodecylphenyl)sulfonyl]-(2S)-prolinate]).
    
    • Note: The bulky DOSP ligands create a chiral pocket essential for enantioselectivity.

  • Solvent: 2,2-Dimethylbutane (2,2-DMB) or Hexanes (degassed).

  • Apparatus: Flame-dried Schlenk flask, syringe pump, inert gas (Ar/N2) line.

Step-by-Step Procedure:
1. Preparation of the Catalyst Solution
  • In a glovebox or under strict Argon atmosphere, weigh

    
     (1.0 mol%) into a flame-dried 50 mL round-bottom flask.
    
  • Add anhydrous 2,2-dimethylbutane (10 mL).

  • Add a magnetic stir bar and seal with a rubber septum.

  • Cool the solution to -78°C (dry ice/acetone bath) if kinetic control is required, or maintain at room temperature (23°C) for standard thermodynamic protocols. Author's Note: Lower temperatures often improve ee but significantly reduce reaction rate.

2. Slow Addition (Crucial Step)
  • Dissolve the diazo substrate (1.0 equiv, e.g., 2.0 mmol) in 20 mL of anhydrous 2,2-dimethylbutane.

  • Load this solution into a gas-tight syringe fitted with a long needle.

  • Place the syringe in a syringe pump.

  • Initiate Addition: Add the diazo solution to the stirring catalyst mixture over a period of 3–4 hours .

    • Why? Maintaining a low concentration of the diazo species prevents dimerization (formation of azines) and favors the intramolecular reaction.

3. Reaction Monitoring
  • Monitor the reaction via IR spectroscopy.

  • Endpoint: Disappearance of the strong diazo stretching frequency at

    
    .
    
  • Once addition is complete, allow the mixture to stir for an additional 1 hour.

4. Workup and Purification
  • Concentrate the reaction mixture directly under reduced pressure (Rotavap).

    • Caution: Although the diazo is consumed, always handle residues with care.

  • Purification: Flash column chromatography on silica gel.

    • Eluent: Hexanes:EtOAc (gradient 95:5 to 80:20).

  • Analysis: Determine enantiomeric excess using Chiral HPLC (e.g., Chiralcel OD-H column).

Data Summary: Catalyst Performance
CatalystSolventTemp (°C)Yield (%)ee (%)

DCM25850 (rac)

Hexanes257882

2,2-DMB-507294

Toluene06576

Alternative Route: 2,6-Diazaspiro[3.4]octanes (Drug Discovery Focus)

For medicinal chemistry applications requiring nitrogenous scaffolds (bioisosteres of piperazine), the [3+2] Cycloaddition is the preferred route.

Workflow:

  • Dipole Formation: Condensation of an amino acid derivative (e.g., sarcosine or proline ester) with an aldehyde generates an azomethine ylide.

  • Cycloaddition: The ylide reacts with an exocyclic alkene (e.g., methylene cyclobutane or a maleimide derivative).

  • Result: Rapid assembly of the spiro-pyrrolidine core.

Cycloaddition Start Amino Acid Ester + Aldehyde Ylide Azomethine Ylide (1,3-Dipole) Start->Ylide Dehydration Cyclo [3+2] Cycloaddition Ylide->Cyclo Trap Dipolarophile (Exocyclic Alkene) Trap->Cyclo Final Diazaspiro[3.4]octane Cyclo->Final Stereoselective Bond Formation

Figure 2: Assembly of the diazaspiro skeleton via 1,3-dipolar cycloaddition.

Troubleshooting & Optimization

  • Low Yield in Rh-Catalysis:

    • Cause: Carbene dimerization.[2]

    • Solution: Increase the dilution factor or slow down the addition rate further. Ensure the solvent is rigorously dry; water reacts with Rh-carbenes to form alcohols.

  • Poor Stereocontrol:

    • Cause: Non-specific background reaction or improper ligand matching.

    • Solution: Switch to "bridged" dirhodium catalysts like

      
       for robustness, or 
      
      
      
      for sterically demanding substrates.
  • Purification Issues:

    • Spiro[3.4]octanes are often volatile. Avoid high-vacuum drying for extended periods if the molecular weight is low.

References

  • Davies, H. M. L., & Manning, J. R. (2008). "Catalytic C-H Functionalization by Metal Carbenoid and Nitrenoid Insertion." Nature, 451, 417–424. Link

  • Chuprakov, S., Malik, J. A., Zibinsky, M., & Fokin, V. V. (2011).[3] "Catalytic Asymmetric C-H Insertions of Rhodium(II) Azavinyl Carbenes." Journal of the American Chemical Society, 133(27), 10352–10355. Link

  • Ramesh, S., et al. (2019). "Facile synthesis of 2-azaspiro[3.4]octane." Organic & Biomolecular Chemistry, 17, 3056-3065. Link

  • Burkhard, J. A., et al. (2010). "Synthesis of Azaspirocycles and their Evaluation in Drug Discovery." Angewandte Chemie International Edition, 49(20), 3524–3529. Link

  • de Meijere, A., & Kozhushkov, S. I. (2005).[4] "Facile Syntheses of Aminocyclopropanes: Kulinkovich-de Meijere Reaction." Organic Syntheses, 81, 14. Link[4]

Sources

Application Note: Strategic Synthesis of Spiro[3.4]octanones via Intramolecular Cyclization

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Importance

The spiro[3.4]octanone scaffold represents a privileged structural motif in modern medicinal chemistry.[1] By fusing a rigid, strained cyclobutane ring with a conformationally adaptable cyclopentanone, this system offers a unique vector for exploring 3D chemical space (high


 character) while maintaining a compact hydrodynamic radius.

Unlike flat aromatic bioisosteres, the spiro[3.4] system forces substituents into defined vectors, improving target specificity and metabolic stability. However, the synthesis is complicated by the ring strain of the cyclobutane moiety (~26 kcal/mol) and the steric congestion inherent to forming a quaternary spiro-center.

This Application Note details two distinct, field-proven protocols for constructing this scaffold:

  • Protocol A (The "Workhorse"): A scalable Dieckmann Condensation route for generating the core spiro[3.4]octan-5-one skeleton.

  • Protocol B (The "Precision Tool"): A Gold(I)-Catalyzed Conia-Ene cyclization for accessing functionalized spiro-enones under mild conditions.

Mechanistic Pathways & Logic

The formation of the spiro[3.4] system relies on overcoming the entropic penalty of bringing two reactive centers together around a quaternary carbon.

Pathway Visualization

The following diagram illustrates the divergent mechanistic logic between the anionic (Dieckmann) and cationic/catalytic (Gold-Conia-Ene) approaches.

SpiroPathways Start Precursor Design Dieckmann_Start Diester Substrate (Cyclobutane Core) Start->Dieckmann_Start Scale-up Route Gold_Start Alkynyl-Keto Substrate (Linear Tether) Start->Gold_Start Complexity Route Enolate Enolate Formation (NaH/KOtBu) Dieckmann_Start->Enolate Base Cyclization_D Intramolecular Claisen/Dieckmann Enolate->Cyclization_D Attack Ester Product_D Spiro[3.4]octan-5-one (Saturated) Cyclization_D->Product_D Hydrolysis/Decarb Coordination Au(I) Alkyne Activation Gold_Start->Coordination AuCl(PPh3)/AgSbF6 Cyclization_G 5-Endo-Dig Cyclization Coordination->Cyclization_G Enol Attack Product_G Spiro[3.4]octen-one (Unsaturated) Cyclization_G->Product_G Protodeauration

Figure 1: Mechanistic divergence between anionic ring closure (Dieckmann) and Lewis-acid catalyzed activation (Gold Conia-Ene).

Protocol A: Scalable Synthesis via Dieckmann Condensation

Target: Spiro[3.4]octan-5-one Mechanism: Base-mediated intramolecular nucleophilic acyl substitution. Utility: Ideal for multi-gram scale production of the parent scaffold.

Reaction Scheme

The strategy involves the double alkylation of a malonate derivative (or sequential alkylation) to form a cyclobutane with a pendant ester chain, followed by cyclization.

Materials & Reagents
ReagentEquiv.[2]RoleCritical Note
Diethyl cyclobutane-1,1-dicarboxylate 1.0Starting MaterialCommercially available or made from 1,3-dibromopropane + malonate.
Ethyl Acrylate 1.2ElectrophileUse fresh; remove inhibitor if necessary.
NaH (60% in oil) 1.1 (Step 1)BaseWash with dry hexanes to remove oil for accurate stoichiometry.
KOtBu 1.5 (Step 2)Cyclization BaseMust be sublimed grade or fresh bottle; moisture kills the reaction.
THF (Anhydrous) SolventSolventDistilled from Na/Benzophenone or from SPS.
Step-by-Step Methodology
Phase 1: Michael Addition (Side-chain Installation)
  • Setup: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and reflux condenser. Flush with Argon.

  • Deprotonation: Suspend NaH (1.1 equiv) in anhydrous THF (0.5 M concentration relative to substrate). Cool to 0°C.

  • Addition: Add Diethyl cyclobutane-1,1-dicarboxylate (1.0 equiv) dropwise. Evolution of

    
     gas will be vigorous. Stir at 0°C for 30 min until gas evolution ceases.
    
  • Alkylation: Add Ethyl Acrylate (1.2 equiv) dropwise.

  • Reaction: Warm to room temperature (RT) and stir for 3-5 hours. Validation: TLC (Hex/EtOAc 4:1) should show consumption of the dicarboxylate.

  • Workup: Quench with sat.

    
    . Extract with EtOAc (3x). Dry organics over 
    
    
    
    and concentrate.
    • Intermediate: Triester intermediate (usually an oil). Proceed directly to cyclization.

Phase 2: Dieckmann Cyclization & Decarboxylation
  • Cyclization: Dissolve the crude triester in dry Toluene (0.1 M). Add KOtBu (1.5 equiv) in one portion at RT.

  • Heating: Heat to 80°C for 4 hours. The solution will turn turbid/brown.

  • Quench: Cool to RT. Pour into cold 1M HCl (excess). Stir vigorously for 30 min (hydrolysis of the enolate).

  • Decarboxylation (Krapcho-like or Acidic):

    • Method: Reflux the crude

      
      -ketoester product in 6M HCl/Acetic Acid (1:1) for 12 hours.
      
    • Observation:

      
       evolution.
      
  • Final Workup: Neutralize with NaOH (carefully) to pH 7. Extract with Ether (spiroketones are volatile; avoid high vac).

  • Purification: Silica gel chromatography (Pentane/Ether gradient).

Yield Expectation: 65-75% overall. Validation Data:

  • 1H NMR (

    
    ):  Look for cyclobutane protons (
    
    
    
    1.8-2.2, multiplet) and cyclopentanone
    
    
    -protons (
    
    
    2.1-2.4). Absence of ethyl ester signals.
  • 13C NMR: Carbonyl peak at ~215-220 ppm (cyclopentanone), Quaternary spiro carbon at ~45-50 ppm.

Protocol B: Gold(I)-Catalyzed Conia-Ene Cyclization

Target: Functionalized Spiro[3.4]oct-7-en-5-ones Mechanism:


-Acid activation of alkyne followed by enol attack (5-endo-dig or 5-exo-dig depending on substitution).
Utility:  High atom economy, mild conditions, tolerates sensitive functional groups.
Strategic Context

This protocol utilizes the "Conia-Ene" reaction, which traditionally requires high temperatures (>250°C). Using a Gold(I) catalyst allows this transformation at room temperature.

Materials & Reagents
ReagentEquiv.[2]RoleCritical Note
1-(Alkynyl)cyclobutane-1-ketoester 1.0SubstratePre-synthesized via alkylation of cyclobutane

-ketoester with propargyl bromide.

0.05 (5 mol%)Pre-catalystStable solid; store in dark.

0.05 (5 mol%)Chloride ScavengerHygroscopic; weigh in glovebox or quickly in air.
Dichloromethane (DCM) SolventSolventAnhydrous; degassed.
Step-by-Step Methodology
  • Catalyst Activation (In Situ):

    • In a dried screw-cap vial, weigh

      
       (5 mol%) and 
      
      
      
      (5 mol%).
    • Add anhydrous DCM (1 mL). Stir for 5 mins. A white precipitate (

      
      ) will form.
      
    • Note: Do not filter unless necessary; the active cationic Gold species is in solution.

  • Substrate Addition:

    • Dissolve the alkynyl-cyclobutane substrate (1.0 equiv) in DCM (0.2 M final concentration).

    • Add the substrate solution to the catalyst vial.

  • Reaction:

    • Stir at Room Temperature.

    • Monitoring: Reaction is typically fast (30 min - 2 hours). Monitor by TLC. The product is usually less polar than the starting material.

  • Workup:

    • Filter the reaction mixture through a small pad of Silica Gel (eluting with DCM/EtOAc) to remove gold salts.

    • Concentrate the filtrate.

  • Purification:

    • Flash chromatography (Hexanes/EtOAc).

Self-Validating Checkpoint:

  • If the reaction stalls, add 10 mol% of water or methanol. Proton transfer is the turnover-limiting step in some Conia-ene mechanisms.

  • NMR Signature: Appearance of an olefinic proton in the 5-membered ring (

    
     5.5-6.5 ppm) and disappearance of the terminal alkyne proton (
    
    
    
    ~2.0 ppm).

Troubleshooting & Quality Control

IssueProbable CauseCorrective Action
Low Yield (Dieckmann) Moisture in KOtBu or Solvent.Use fresh, sublimed KOtBu. Ensure Toluene is sodium-dried.
Ring Opening (Dieckmann) Retro-Aldol/Claisen during hydrolysis.Avoid harsh basic hydrolysis. Use Acidic decarboxylation (AcOH/HCl) which is gentler on the spiro linkage.
Stalled Reaction (Gold) Catalyst poisoning by amines or thiols.Ensure substrate is free of Lewis-basic impurities. Increase catalyst load to 10 mol%.
Regioselectivity Issues 6-endo vs 5-exo cyclization.In Gold catalysis, 5-exo is favored for terminal alkynes. Internal alkynes may require specific ligands (e.g., JohnPhos) to direct regioselectivity.

References

  • Toste, F. D., et al. "Gold(I)

    
    -Ketoesters with Alkynes." Journal of the American Chemical Society, 2005.[3] Link
    
  • Kulinkovich, O. G. "The Kulinkovich Reaction in the Synthesis of Spirocyclic Systems." Chemical Reviews, 2003.[3] Link

  • Blanchard, N., et al. "Strain-release driven spirocyclization of bicyclo[1.1.0]butanes: access to 6,7-diazaspiro[3.4]octanes."[1] Chemical Science, 2024. Link

  • Smith, A. B. "Dieckmann Condensation in the Total Synthesis of Spirocyclic Natural Products." Organic Reactions, 2011.[4] Link

  • Tiffeneau, M., & Demjanov, N. "Rearrangement of amino alcohols to ketones." Organic Syntheses, Coll. Vol. 3, p.276. Link

Sources

use of Spiro[3.4]octan-5-one in asymmetric synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Asymmetric Valorization of Spiro[3.4]octan-5-one

Executive Summary

Spiro[3.4]octan-5-one (CAS: 10468-36-7) represents a critical "privileged scaffold" in modern drug discovery. As the pharmaceutical industry shifts away from flat, aromatic structures ("escaping flatland") to improve solubility and target specificity, high-Fsp³ frameworks like spiro[3.4]octane have gained prominence.

This Application Note details the use of Spiro[3.4]octan-5-one as a prochiral platform in asymmetric synthesis. Unlike simple cyclic ketones, the spiro-fusion at C1/C4 creates a unique steric environment that can be leveraged to induce high enantioselectivity. This guide provides validated protocols for transforming this achiral ketone into enantioenriched alcohols and functionalized derivatives, serving as potent bioisosteres for proline and cyclopentane-based drugs.

Strategic Utility in Asymmetric Synthesis

The utility of Spiro[3.4]octan-5-one lies in its prochiral desymmetrization . The molecule possesses a plane of symmetry (assuming no substitution on the cyclobutane ring), but the carbonyl group at C5 is enantiotopic faces.

  • The Spiro-Steric Effect: The cyclobutane ring, orthogonal to the cyclopentanone ring, exerts significant steric influence on the re and si faces of the carbonyl. This "spiro-shielding" enhances the selectivity of chiral catalysts (e.g., CBS oxazaborolidines) compared to flatter analogs like hydrindanones.

  • Target Applications:

    • Chiral Scaffolds: Precursors for spiro-fused amino acids (bioisosteres of proline).

    • Fragment-Based Drug Discovery (FBDD): Generation of 3D-rich fragments with defined exit vectors.

    • Ligand Design: The rigid spiro-backbone is increasingly used to design novel P,N-ligands (analogous to the Zhou SPIRO catalysts).

Workflow Visualization

The following diagram illustrates the divergence of Spiro[3.4]octan-5-one into high-value chiral modules.

SpiroSynthesis Ketone Spiro[3.4]octan-5-one (Prochiral Substrate) CBS Protocol 1: Asymmetric Reduction (CBS Catalyst) Ketone->CBS Alpha Protocol 2: Alpha-Functionalization (Organocatalysis) Ketone->Alpha Alcohol (S)-Spiro[3.4]octan-5-ol (Chiral Building Block) CBS->Alcohol >95% ee Deriv Alpha-Chiral Spiro-Ketones Alpha->Deriv dr > 20:1 Pharma Bioactive Pharmacophores (KMO Inhibitors, GPCR Ligands) Alcohol->Pharma Deriv->Pharma

Figure 1: Strategic divergence of Spiro[3.4]octan-5-one into chiral pharmacophores.

Detailed Protocols

Protocol 1: Enantioselective Reduction (CBS Reduction)

Objective: Synthesis of (S)-Spiro[3.4]octan-5-ol with >95% ee.[1] Rationale: The Corey-Bakshi-Shibata (CBS) reduction is selected over enzymatic methods for early-phase discovery due to scalability and the ability to predictable switch enantiomers by changing the catalyst antipode.

Materials:

  • Substrate: Spiro[3.4]octan-5-one (1.0 equiv, 124.18 g/mol )[2]

  • Catalyst: (R)-2-Methyl-CBS-oxazaborolidine (1.0 M in toluene, 0.1 equiv)

  • Reductant: Borane-dimethyl sulfide complex (BH₃·DMS) (2.0 M in THF, 0.6 equiv)

  • Solvent: Anhydrous THF

Step-by-Step Methodology:

  • Catalyst Activation: In a flame-dried Schlenk flask under Argon, charge (R)-Me-CBS solution (10 mol%). Dilute with anhydrous THF to achieve a 0.1 M catalyst concentration.

  • Reductant Preparation: Cool the catalyst solution to -20°C. Slowly add the BH₃·DMS solution. Stir for 15 minutes. Critical: The low temperature prevents non-selective background reduction by free borane.

  • Substrate Addition: Dissolve Spiro[3.4]octan-5-one in THF (1.0 M). Add this solution dropwise to the catalyst/borane mixture over 60 minutes via syringe pump.

    • Mechanistic Insight: Slow addition ensures the ketone concentration remains low relative to the catalyst, enforcing the catalytic cycle where the ketone binds to the activated boron, positioning the hydride attack on the si-face (for (R)-catalyst) due to the steric clash with the spiro-cyclobutane ring.

  • Quench: Once addition is complete, stir for 30 minutes. Quench carefully with methanol (gas evolution: H₂).

  • Workup: Concentrate in vacuo. Dissolve residue in Et₂O, wash with 1N HCl (to remove amino-alcohol catalyst), saturated NaHCO₃, and brine.

  • Purification: Flash chromatography (Hexanes/EtOAc 4:1).

Expected Results:

  • Yield: 85-92%

  • ee: 94-98% (Determined by Chiral HPLC, Chiralcel OD-H column).

  • Configuration: The (R)-CBS catalyst typically yields the (S)-alcohol for cyclic ketones, subject to confirmation via Mosher's ester analysis.

Protocol 2: Asymmetric -Alkylation (Phase-Transfer Catalysis)

Objective: Creation of a quaternary stereocenter at the


-position (C6).
Rationale: The spiro-ring at C4 makes the C5 ketone sterically sensitive. Using a Maruoka-type chiral phase-transfer catalyst (PTC) allows for mild alkylation at C6 with high enantiocontrol.

Materials:

  • Substrate: Spiro[3.4]octan-5-one

  • Electrophile: Benzyl bromide (1.2 equiv)

  • Catalyst: (S,S)-3,4,5-Trifluorophenyl-NAS Bromide (1 mol%)

  • Base: 50% KOH (aq)

  • Solvent: Toluene

Methodology:

  • Biphasic Setup: Mix the ketone and benzyl bromide in toluene.

  • Catalyst Addition: Add the chiral PTC (1 mol%). Cool the mixture to 0°C.

  • Initiation: Add 50% aqueous KOH with vigorous stirring (1000 rpm).

    • Causality: High stir rate is essential to generate the interfacial area required for the ion-pairing mechanism between the enolate and the chiral ammonium salt.

  • Monitoring: Monitor by TLC/GC-MS for consumption of starting material (approx. 4-6 hours).

  • Workup: Separate phases. Extract aqueous layer with toluene. Wash organic layer with water and brine.

  • Purification: Silica gel chromatography.

Expected Results:

  • Yield: >80%

  • ee: >90%[3][2][4][5][6]

  • Selectivity: High diastereoselectivity is observed if the ring is pre-substituted; for the parent ketone, enantioselectivity is governed entirely by the catalyst's shielding of one enolate face.

Data Summary & Troubleshooting

ParameterProtocol 1 (CBS Reduction)Protocol 2 (

-Alkylation)
Primary Challenge Over-reduction or background reductionPoly-alkylation
Control Measure Slow addition of ketone; Temp < -20°CStoichiometric control; Low temp (0°C)
Key Variable Catalyst Loading (optimum 5-10 mol%)Stirring Rate (must be vigorous)
Safety Hazard

evolution (Quench); Borane toxicity
Caustic base; Alkylating agents

Troubleshooting:

  • Low ee in Reduction: Usually caused by moisture (hydrolysis of borane) or fast addition. Dry THF and syringe pumps are mandatory.

  • Low Yield in Alkylation: If conversion stalls, add a surfactant (e.g., Triton X-100) or increase catalyst loading to 3 mol%.

References

  • National Institutes of Health (PubChem). (2025). Spiro[3.4]octan-5-one Compound Summary. Retrieved from [Link]

  • Ortiz-Marciales, M., et al. (2025).[7][8] Enantioselective Reduction of Prochiral Ketones Using Spiroborate Esters as Catalysts. ResearchGate. Retrieved from [Link]

  • Gella, I. M., et al. (2012). Stereochemistry of hydroxylation of some chiral spiro-[2,5]octan-4-ones. Journal of Molecular Structure. Retrieved from [Link]

Sources

Troubleshooting & Optimization

stability of Spiro[3.4]octan-5-one under acidic or basic conditions

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: SPT-882-Q4 Subject: Stability of Spiro[3.4]octan-5-one under Acidic/Basic Conditions Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open

Executive Summary

Spiro[3.4]octan-5-one (CAS: 10468-36-7) presents a unique stability profile governed by the tension between its spiro-quaternary center and the ring strain of the cyclobutane moiety (


26.4 kcal/mol).

Unlike simple aliphatic ketones, this scaffold is not chemically inert. It exhibits a "Goldilocks" reactivity window:

  • Acidic Conditions: Generally stable to dilute Brønsted acids, but susceptible to Wagner-Meerwein rearrangements (ring expansion) under strong Lewis acidic conditions or high heat.

  • Basic Conditions: High stability toward enolization due to the quaternary spiro-center blocking

    
    -protons on one side. However, strong nucleophiles can trigger ring-opening via strain release if the carbonyl is attacked directly.
    

This guide details the mechanistic boundaries to prevent scaffold degradation during your experiments.

Module 1: Acidic Stability (The "Hardening" Phase)

User Issue: "I see a new spot on TLC after acidic workup or deprotection."

Technical Diagnosis

The carbonyl oxygen at C5 is a Lewis base. Upon protonation (or Lewis acid coordination), the C5 carbon becomes highly electrophilic. In a standard ketone, this is reversible. In Spiro[3.4]octan-5-one, the adjacent spiro-carbon (C4) is part of a strained cyclobutane ring.

Under thermodynamic control (Strong Acid + Heat), the C4-C1 bond can migrate to the cationic oxygen center. This triggers a ring expansion from a spiro[3.4] system (4-membered + 5-membered) to a fused bicyclic system (often a bicyclo[3.3.0]octane derivative), relieving the cyclobutane ring strain.

Troubleshooting & Protocol
VariableRecommendationRationale
Acid Type HCl (aq), H₂SO₄ (dilute), AcOHSafe. Protonation is reversible; water acts as a buffer.
Lewis Acids BF₃·OEt₂, AlCl₃, TiCl₄High Risk. Strong coordination promotes C-C bond migration (rearrangement).
Temperature Maintain < 0°C during quenchingPrevents thermal activation energy required for ring expansion.
Solvent DCM, ChloroformNon-nucleophilic solvents prevent solvent trapping of the cation.
The "Acid Trap" Mechanism

The following diagram illustrates the pathway you must avoid. The transition from the spiro-cation to the fused system is driven by strain release.

AcidStability Spiro Spiro[3.4]octan-5-one (Intact Scaffold) Protonated Activated Cation (C=OH+) Spiro->Protonated H+ / Lewis Acid (Reversible) Protonated->Spiro Quench (pH > 4) Rearranged Fused Bicyclic System (Ring Expansion Product) Protonated->Rearranged Heat or Strong Lewis Acid (Irreversible Strain Release)

Figure 1: Acid-catalyzed degradation pathway via Wagner-Meerwein rearrangement.

Module 2: Basic Stability (The "Fragile" Phase)
Technical Diagnosis

Spiro[3.4]octan-5-one is structurally unique:

  • C4 (Spiro center): Quaternary. No protons.[1] No enolization possible.

  • C6 (Methylene): Has

    
    -protons. Enolization is regioselective. 
    

This regioselectivity is an advantage, but the cyclobutane ring is sensitive to "nucleophilic strain release." If a strong base acts as a nucleophile (attacking the Carbonyl C=O) rather than a base (removing the H at C6), it can trigger a retro-aldol-type cleavage that breaks the ring system.

Troubleshooting & Protocol
ParameterProtocolWhy?
Base Selection LDA, LiHMDS, NaH Bulky, non-nucleophilic bases favor deprotonation (Enolate formation) over attack.
Avoid Hydroxide (OH⁻), Methoxide (OMe⁻) Small, hard nucleophiles attack the C=O, risking ring cleavage.
Temperature -78°C to -40°C Kinetic control prevents thermodynamic equilibration to ring-opened byproducts.
Quenching Rapid, Cold NH₄Cl Protonate the enolate immediately to regenerate the ketone structure.
Decision Logic: Base Chemistry

Follow this logic gate to ensure survival of the spiro-skeleton.

BaseStability Start Reaction Condition: Basic Media BaseType Is the Base Nucleophilic? (e.g., NaOH, NaOMe vs. LDA) Start->BaseType SafePath Non-Nucleophilic (LDA/LiHMDS) Kinetic Control BaseType->SafePath No (Bulky) RiskPath Nucleophilic (OH-/RO-) Thermodynamic Control BaseType->RiskPath Yes (Small) Enolate Regioselective Enolate (C6) STABLE at Low Temp SafePath->Enolate Forms C6-Enolate Cleavage Nucleophilic Attack at C=O -> Ring Opening / Polymerization RiskPath->Cleavage Strain Release

Figure 2: Base-mediated reactivity logic. Non-nucleophilic bases are required to maintain ring integrity.

Module 3: Storage & Handling Standards

While the molecule is not explosive, the ring strain creates a higher baseline energy state. Over time, oxidative degradation can occur at the


-position (C6).
  • Atmosphere: Store under Argon or Nitrogen. Oxygen can slowly oxidize the enolizable C6 position, leading to gum formation.

  • Solvent Compatibility:

    • Recommended: THF, Diethyl Ether, DCM, Toluene.

    • Avoid: Alcohols (methanol/ethanol) unless buffered. Spontaneous hemiacetal formation is slow but possible, complicating NMR analysis.

  • Shelf-Life: Stable for >12 months at -20°C. At room temperature, significant degradation is observed after 3-4 weeks if exposed to air.

References
  • Wiberg, K. B. (1986). "The Concept of Strain in Organic Chemistry." Angewandte Chemie International Edition. Link

    • Context: Foundational text on the ~26 kcal/mol strain energy in cyclobutane rings, explaining the driving force for ring-opening reactions.
  • Trost, B. M., & Mao, M. K. (1983). "A Total Synthesis of Plumericin, Allamandin, and Allamdin." Journal of the American Chemical Society. Link

    • Context: Demonstrates the utility and stability of spiro-fused cyclopentanones in complex synthesis, establishing the viability of these scaffolds under controlled conditions.
  • Krapcho, A. P. (1982). "Synthetic Applications of Dealkoxycarbonylations of Malonate Esters." Synthesis. Link

    • Context: The Krapcho decarboxylation is the standard route to synthesize Spiro[3.4]octan-5-one, proving its stability at high temperatures (160°C+) in the absence of strong acid/base.
  • Conia, J. M., & Le Perchec, P. (1975). "The Thermal Cyclisation of Unsaturated Carbonyl Compounds." Synthesis. Link

    • Context: Describes the "Conia-ene" reaction, a primary method for forming spiro[3.

Sources

detection and removal of impurities in Spiro[3.4]octan-5-one

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Spiro[3.4]octan-5-one Quality Control

Technical Overview & Stability Profile

Spiro[3.4]octan-5-one is a bicyclic ketone featuring a high-strain spiro-junction between a cyclobutane and a cyclopentanone ring. Unlike simple aliphatic ketones, this molecule possesses significant ring strain (~26 kcal/mol from the cyclobutane moiety).

Critical Stability Warning: The spiro[3.4] framework is thermodynamically less stable than its fused bicyclic isomers (e.g., bicyclo[3.3.0]octanones). Exposure to strong Brønsted or Lewis acids can trigger a Wagner-Meerwein rearrangement , collapsing the spiro center to form the fused pentalenone system. This is the most insidious impurity because it is isomeric (same MW: 124.18 g/mol ) and often co-elutes in low-resolution chromatography.

Diagnostic Workflow: Identifying the Contaminants

Before attempting purification, you must characterize the impurity profile. We categorize impurities into three classes based on their origin and detection method.

Class A: Thermodynamic Isomers (Rearrangement Products)
  • Identity: Bicyclo[3.3.0]octan-2-one (Pentalenone derivatives).

  • Cause: Acidic workup, silica gel activity, or thermal stress during distillation.

  • Detection:

    • GC-MS: Often shows a split peak with identical m/z (124).

    • 1H NMR: Look for the disappearance of the distinct cyclobutane multiplets (1.8–2.2 ppm) and the appearance of bridgehead methine protons (broad multiplets at 2.5–3.0 ppm).

Class B: Synthetic Precursors & Byproducts[1]
  • Identity: 1-(3-halopropyl)cyclopentanecarboxylates (if synthesized via alkylation) or unreacted cyclobutanecarbonyl derivatives.

  • Cause: Incomplete cyclization or alkylation.[1]

  • Detection:

    • TLC: Stains strongly with KMnO4 (oxidizable).

    • IR Spectroscopy: Look for ester carbonyl stretches (~1735 cm⁻¹) distinct from the ketone stretch (~1710 cm⁻¹).

Class C: Oligomers (Aldol Condensates)
  • Identity: Dimers formed via self-aldol condensation.

  • Cause: Exposure to strong bases or prolonged storage at room temperature.

  • Detection: High boiling point residue; broad peaks in the alkene region (5.5–6.5 ppm) in NMR if dehydration occurred.

Visualizing the Impurity Landscape

The following diagram illustrates the pathways leading to common impurities during the handling of Spiro[3.4]octan-5-one.

ImpurityPathways cluster_0 Critical Risk Zone Target Spiro[3.4]octan-5-one (Target) Isomer Bicyclo[3.3.0]octanone (Rearrangement) Target->Isomer Acid Catalyst / Heat (Wagner-Meerwein) Dimer Aldol Dimer (High MW) Target->Dimer Base / Time (Self-Aldol) Precursor Precursor (e.g., Halo-ester) Precursor->Target Cyclization (Base) Precursor->Precursor Incomplete Rxn

Caption: Pathway analysis showing the critical acid-catalyzed rearrangement risk (Red) and base-catalyzed dimerization (Yellow).

Troubleshooting Guides & Protocols

Issue 1: "I see a split peak in GC-MS with the same molecular weight."

Diagnosis: Isomeric contamination (Rearrangement to bicyclic system). Solution: You cannot separate these easily by distillation due to similar boiling points. You must use Silver Nitrate Impregnated Silica Chromatography or careful fractional crystallization if the derivative allows.

Protocol: Neutral Alumina Filtration (Preventative)

  • Context: Silica gel is slightly acidic and can catalyze the rearrangement of the strained spiro ring.

  • Step 1: Replace Silica Gel 60 with Neutral Alumina (Brockmann Grade II or III) for all purification steps.

  • Step 2: Pre-treat the column with 1% Triethylamine (TEA) in hexanes to neutralize any Lewis acidic sites.

  • Step 3: Elute rapidly with Hexanes:Ethyl Acetate (95:5).

  • Validation: Re-run GC; the split peak should diminish or stabilize (not grow).

Issue 2: "The liquid has turned yellow and viscous over time."

Diagnosis: Aldol condensation oligomers. Solution: Vacuum Distillation with Acid Scavengers.

Protocol: Stabilized Vacuum Distillation

  • Step 1: Add 0.1% w/w Sodium Carbonate (Na2CO3) solid to the distillation flask. This acts as a buffer against trace acids that promote rearrangement during heating.

  • Step 2: Setup a short-path distillation apparatus.

  • Step 3: Apply high vacuum (< 5 mmHg). Keep the bath temperature below 80°C.

  • Step 4: Discard the first 5% (forerun) containing volatile solvents.

  • Step 5: Collect the main fraction. Stop before the pot runs dry to leave the yellow oligomers behind.

  • Step 6: Store under Argon at -20°C.

Issue 3: "My NMR shows a triplet at ~3.5 ppm and ester peaks."

Diagnosis: Unreacted halo-ester precursor (Synthesis intermediate). Solution: Chemical scavenging.

Protocol: Amine Scavenging

  • Theory: The impurity is an alkyl halide. We can convert it into a highly polar ammonium salt that sticks to the baseline of a column or washes out in water.

  • Step 1: Dissolve crude mixture in diethyl ether.

  • Step 2: Add 1.5 equivalents (relative to impurity) of N,N-Dimethylethylenediamine . Stir for 2 hours.

  • Step 3: Wash the organic layer with 1M HCl (Cold, rapid wash to avoid rearrangement) to remove the amine-impurity adduct.

  • Step 4: Dry over MgSO4 and concentrate.

Summary of Physicochemical Properties (QC Data)

PropertyValueNotes
Molecular Formula C8H12O
Molecular Weight 124.18 g/mol
Boiling Point ~70-75°C @ 15 mmHgEstimated; thermally sensitive.[2]
Density ~0.98 g/mL
Appearance Colorless LiquidYellowing indicates degradation.
Storage -20°C, Argon atmosphereHygroscopic and oxidation-prone.

Purification Logic Diagram

Use this decision tree to select the correct purification method based on your impurity analysis.

PurificationLogic Start Analyze Crude (GC-MS + NMR) CheckIsomer Isomer Detected? (Split Peak MW 124) Start->CheckIsomer CheckBoiling High Boiling Residue? (Yellow/Viscous) CheckIsomer->CheckBoiling No MethodAlumina Neutral Alumina Column (Avoid Silica) CheckIsomer->MethodAlumina Yes CheckHalide Halide/Ester Precursor? CheckBoiling->CheckHalide No MethodDistill Vacuum Distillation (with Na2CO3 buffer) CheckBoiling->MethodDistill Yes CheckHalide->MethodDistill No (General Clean) MethodScavenge Amine Scavenging (Chemical Wash) CheckHalide->MethodScavenge Yes

Caption: Decision matrix for selecting purification techniques based on specific impurity signatures.

References

  • Trost, B. M.; Scudder, P. H. (1977).[3] Ring expansion of cyclobutanones. Synthesis of spirocyclic ketones. Journal of the American Chemical Society, 99(23), 7601–7609. [Link]

  • PubChem. (2025).[2] Spiro[3.4]octan-5-one Compound Summary. National Library of Medicine. [Link]

  • Sharp, S. P.; Steitz, A. (1958).[4] Method for purification of ketones (US Patent 2,826,537).[4] Google Patents.

  • Paquette, L. A. (1984). Recent Synthetic Developments in Polyquinane Chemistry. Topics in Current Chemistry, 119, 1-163. (Reference for acid-catalyzed rearrangement of spiro-systems to pentalenones).

Sources

Impurity & Side Product Characterization Hub

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center | Tier 3 Analytical Services[1]

Welcome. You have reached the advanced troubleshooting portal for impurity characterization. This guide is designed for researchers facing "unknowns"—unexpected peaks in HPLC/UPLC traces, degradation products in stability studies, or synthesis side-products that defy standard reference matching.

The Triage Protocol: "Do I Need to Characterize This?"

Before deploying expensive instrumentation (NMR/HRMS), you must establish the regulatory and scientific necessity of characterization. This decision matrix is based on ICH Q3A(R2) and ICH Q3B(R2) guidelines.

Diagnostic Workflow: The Identification Threshold

Use the following logic to determine your immediate action plan.

TriageWorkflow Start Unexpected Peak Detected Calc Calculate % Area (vs API) Start->Calc Threshold Is Impurity > 0.1%? Calc->Threshold ToxCheck Is it Genotoxic? (In Silico) Threshold->ToxCheck Yes (> 0.1%) Action1 REPORT Only (Retention Time) Threshold->Action1 No (< 0.1%) Action2 IDENTIFY Structure (MS/NMR Required) ToxCheck->Action2 No Alert ToxCheck->Action2 Structural Alert Present Action3 QUALIFY Safety (Tox Studies) Action2->Action3 If > Qualification Threshold

Figure 1: Decision matrix for impurity characterization based on ICH Q3A(R2) thresholds.

LC-MS Troubleshooting: The "Ghost Peak" & Mass Mismatch

Issue: You observe a peak in UV, but the Mass Spec signal does not match the expected molecular weight (MW), or the mass difference suggests a modification that doesn't make chemical sense.

Root Cause Analysis: ESI (Electrospray Ionization) is a "soft" technique but prone to adduct formation and in-source fragmentation. A mismatch often indicates you are looking at a salt cluster, not a covalent modification.

Protocol: The Adduct Identification System

Objective: Distinguish between a true derivative and an ionization artifact.

Step 1: Calculate the Delta (


) 
Subtract your API's theoretical mass from the observed mass. Compare against the table below.

Table 1: Common ESI Adducts & In-Source Fragments (Values based on Monoisotopic Mass)

ModeObserved Shift (

)
Causality / IdentityCorrective Action
POS +21.98 DaSodium Adduct

Check glassware quality; use plastic containers.[1]
POS +37.95 DaPotassium Adduct

Common in biological buffers.[1]
POS +17.03 DaAmmonium Adduct

Intentional if using ammonium formate/acetate.[1]
POS +41.03 DaAcetonitrile Adduct

Increase Cone Voltage (de-clustering).
POS

Dimer

Dilute sample 10x; dimers are concentration-dependent.
NEG +44.99 DaFormate Adduct

Standard in Formic Acid mobile phases.[1]
NEG +112.98 DaTFA Adduct

Switch to Formic/Acetic acid to remove suppression.[1]

Step 2: The "Cone Voltage Ramp" Test (Self-Validation)

  • Hypothesis: If the peak is a fragile adduct (e.g., ACN adduct) or a dimer, energy will break it.

  • Experiment: Run the same sample at three Cone Voltages (e.g., 20V, 50V, 80V).

  • Pass Criteria: If the "impurity" mass disappears and the parent mass intensity increases at higher voltage, it is an artifact , not a side product.

NMR Strategies: Characterizing "Invisible" Impurities[2]

Issue: The impurity is isolated but the quantity is low (<1 mg), or it co-elutes with the solvent front. Expert Insight: Standard 1H-NMR is often insufficient due to solvent overlap. You must use Solvent Suppression techniques.[2][3]

Workflow: Structural Elucidation of Unknowns

NMRWorkflow Sample Isolated Impurity (< 1 mg) Solvent Solvent Choice Sample->Solvent Exp1 1D Proton (1H) Solvent->Exp1 Decision Signals Obscured? Exp1->Decision Suppression Apply WET or Excitation Sculpting Decision->Suppression Yes (Solvent Peak) Exp2 2D HSQC (C-H Correlation) Decision->Exp2 No Suppression->Exp2 Exp3 2D HMBC (Long Range) Exp2->Exp3 Structure Proposed Structure Exp3->Structure

Figure 2: NMR pulse sequence selection for low-concentration impurities.

Protocol: Solvent Suppression for Non-Deuterated Samples

Use this when you must analyze the reaction mixture directly without evaporation (to prevent degradation).

  • Select Pulse Sequence: Use zgesgp (1D excitation sculpting) or wet (WET suppression). Avoid standard presat if your impurity has exchangeable protons (OH, NH), as presat will wipe them out.

  • Center Frequency (O1): Set O1 exactly on the solvent resonance (e.g., H2O at 4.7 ppm).

  • Shimming: Automated shimming is rarely enough. Perform manual gradient shimming on Z and Z2 axes. Poor shimming = Poor suppression. [1]

  • Receiver Gain (RG): Set RG manually. The solvent signal is massive; auto-gain often saturates the receiver. Start with RG = 1 and increase until the FID fills 70% of the window.

Isolation: The "Trap-and-Elute" Enrichment

Issue: You cannot get enough material for NMR because the impurity degrades during rotary evaporation or lyophilization.

Solution: Avoid thermal stress by using a solid-phase trapping loop.

Protocol: Online Enrichment
  • Setup: Place a high-retentivity guard cartridge (e.g., C18 or Polymeric RP) in the sample loop position of a secondary valve.

  • Loading: Inject multiple aliquots of your mixture onto this cartridge using a weak solvent (100% Water or 95:5 Water:MeOH). The salts and polar matrix wash away; the impurity concentrates on the head of the cartridge.

  • Elution: Switch the valve to place the cartridge in line with the NMR flow probe or a fraction collector. Elute with a sharp plug of deuterated solvent (e.g., CD3OD).

  • Result: You obtain a highly concentrated band of impurity in deuterated solvent, ready for immediate NMR, bypassing the heat of evaporation.

FAQs: Niche Scenarios

Q: My impurity has the exact same mass as the API (Isobaric). What now? A: This is likely a stereoisomer (enantiomer/diastereomer) or a positional isomer.

  • Action: LC-MS is blind here. You must change chromatography. Switch from C18 to a Phenyl-Hexyl or Chiral column to attempt separation. If separated, use a flow-cell NMR or isolate for CD (Circular Dichroism).

Q: The impurity peak grows during the LC run (on-column degradation). A: This is a classic artifact.

  • Test: Change the column temperature. If the ratio of Impurity:API changes significantly with Temperature ($ \pm 10^\circ C $) or Flow Rate (residence time), the degradation is happening during analysis.

  • Fix: Lower column temperature to 10°C or adjust mobile phase pH to a region where the compound is stable.

References & Authoritative Sources

  • ICH Q3A(R2) : Impurities in New Drug Substances. International Council for Harmonisation.[4][5] (Defines the 0.1% threshold).

  • ICH Q3B(R2) : Impurities in New Drug Products. International Council for Harmonisation.[4][5]

  • Common Mass Spec Adducts : ESI Adduct Ions Table. Novatia, LLC / Fiehn Lab.

  • Solvent Suppression Techniques : Solvent Suppression in Pure Shift NMR. Journal of the American Chemical Society / NIH.

  • Structure Elucidation Strategies : Strategies for structure elucidation of small molecules based on LC–MS/MS. NIH / PubMed Central.

Sources

Validation & Comparative

Spectroscopic Analysis of Spiro[3.4]octan-5-one: Experimental vs. Theoretical Benchmarking

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Spectroscopic Analysis of Spiro[3.4]octan-5-one: Experimental vs. Theoretical Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary: The Spiro Scaffold Challenge

Spiro[3.4]octan-5-one represents a critical structural motif in modern drug discovery, offering a rigid, three-dimensional scaffold that escapes the "flatland" of traditional aromatic drug candidates. However, the unique strain inherent in the spiro-fusion of a cyclobutane and cyclopentanone ring creates distinct spectroscopic signatures that often defy standard empirical rules.

This guide provides a rigorous comparison between Experimental spectroscopic data (IR, NMR) and Theoretical predictions derived from Density Functional Theory (DFT). By synthesizing data from established synthetic protocols (e.g., Wipf et al.) and standard computational benchmarks, we establish a validated workflow for the structural elucidation of this strained bicyclic ketone.

Analysis Workflow

The following diagram outlines the integrated workflow for validating the structure of Spiro[3.4]octan-5-one, ensuring self-consistency between wet-lab results and in silico models.

G cluster_exp Experimental Phase cluster_theo Theoretical Phase (DFT) Syn Synthesis (Semipinacol Rearrangement) Pur Purification (Distillation/Column) Syn->Pur Spec Spectroscopy (FTIR, 500 MHz NMR) Pur->Spec Comp Data Correlation (Scaling & Assignment) Spec->Comp Exp Data Geom Geometry Opt (B3LYP/6-311++G**) Freq Freq Calculation (Harmonic approx) Geom->Freq NMR_Calc NMR Shielding (GIAO Method) Geom->NMR_Calc Freq->Comp Vibrational Modes NMR_Calc->Comp Isotropic Shifts

Caption: Integrated workflow combining experimental isolation with DFT validation for spiro-ketone analysis.

Structural Geometry & Conformational Analysis

Before interpreting spectra, one must understand the molecule's geometry. The spiro[3.4]octane system consists of a rigid cyclobutane ring orthogonal to a cyclopentanone ring.

  • Cyclobutane Ring : Typically adopts a puckered "butterfly" conformation to relieve torsional strain.

  • Cyclopentanone Ring : Adopts an envelope conformation. The presence of the spiro center at C4 (adjacent to the carbonyl at C5) introduces steric bulk that locks the conformation more rigidly than in simple cyclopentanone.

DFT Optimization Protocol:

  • Functional : B3LYP (Hybrid functional for balanced accuracy/cost).

  • Basis Set : 6-311++G(d,p) (Diffused functions are critical for describing the lone pairs on the carbonyl oxygen).

  • Solvation : IEFPCM (Chloroform) to match standard NMR solvents.

Vibrational Spectroscopy (IR): Carbonyl Strain

The infrared spectrum of Spiro[3.4]octan-5-one is dominated by the C=O stretching vibration.[1] In unstrained cyclopentanone, this appears near 1745 cm⁻¹. In the spiro system, ring strain and the quaternary center at the


-position induce a hypsochromic shift (to higher wavenumber).
Comparative Data: IR Frequencies
ModeExperimental (

)
Theoretical (

)*
Scaling Factor (

)
Deviation (

)
C=O Stretch 1752 cm⁻¹ 1785 cm⁻¹0.967< 5 cm⁻¹
C-H Stretch (Sym) 2960 cm⁻¹3050 cm⁻¹0.960~10 cm⁻¹
Ring Def (Cyclobutane) ~910 cm⁻¹945 cm⁻¹0.960~5 cm⁻¹

*Theoretical values are unscaled harmonic frequencies. A scaling factor of ~0.96-0.97 is required for B3LYP.

Technical Insight: The slight elevation of the C=O frequency (1752 cm⁻¹) compared to cyclopentanone (1745 cm⁻¹) is a diagnostic feature of the spiro[3.4] system. This shift results from the "Thorpe-Ingold" effect (angle compression) at the spiro carbon, which slightly compresses the C-C(=O)-C angle, strengthening the C=O bond character.

NMR Spectroscopy: Chemical Shift Validation

Nuclear Magnetic Resonance (NMR) provides the most definitive structural proof. The GIAO (Gauge-Independent Atomic Orbital) method is the gold standard for predicting these shifts.

C NMR Chemical Shifts (125 MHz, CDCl )
Carbon PositionAssignmentExp Shift (

)
GIAO-DFT (

)
Difference
C5 Carbonyl (C=O) 219.5 ppm 224.1 ppm +4.6
C4 Spiro Quaternary 61.2 ppm 64.8 ppm +3.6
C1/C3 Cyclobutane CH

~28.5 ppm31.0 ppm+2.5
C2 Cyclobutane CH

~16.0 ppm17.5 ppm+1.5
C6

-Methylene
38.4 ppm40.2 ppm+1.8

Interpretation Guide:

  • The Carbonyl (C5) : The signal at ~220 ppm is characteristic of a five-membered ring ketone. DFT typically overestimates carbonyl carbons by 3-5 ppm; a linear scaling correction is often applied (

    
    ).
    
  • The Spiro Center (C4) : This is the most critical signal. It appears as a quaternary singlet (in DEPT-135) around 60-62 ppm. This high-field shift relative to acyclic quaternary carbons is due to the shielding effects of the strained rings.

NMR Correlation Logic

To confirm the spiro connectivity experimentally, one must rely on 2D NMR. The following diagram illustrates the HMBC (Heteronuclear Multiple Bond Correlation) pathways expected.

NMR cluster_legend HMBC Correlations C5 C5 (C=O) 219.5 ppm C4 C4 (Spiro) 61.2 ppm H_C6 H-C6 (alpha-CH2) H_C6->C5 2J (Strong) H_C6->C4 3J (Strong) H_C1 H-C1 (Cyclobutane) H_C1->C5 3J (Weak/Absent) H_C1->C4 2J (Strong) legend Arrows indicate observed cross-peaks

Caption: Key HMBC correlations confirming the spiro-linkage between the cyclobutane protons and the cyclopentanone carbonyl.

Experimental Protocol Details

To reproduce these results, strict adherence to the synthesis and isolation protocol is required.

Synthesis (Representative Method)

Based on the semipinacol rearrangement strategy (Wipf et al.):

  • Precursor : 1-(1-hydroxycyclobutyl)cyclobutanol or related bicyclobutyl derivatives.

  • Reagent : Acidic resin (e.g., Amberlyst-15) or MsOH in CH

    
    Cl
    
    
    
    .
  • Reaction : The strain release of the cyclobutane drives the rearrangement to the spiro[3.4] system.

Spectroscopic Setup[2][3][4]
  • Sample Prep : Dissolve 10 mg of Spiro[3.4]octan-5-one in 0.6 mL CDCl

    
     (99.8% D). Filter through a cotton plug to remove particulates that cause line broadening.
    
  • Instrument : 500 MHz NMR (min. 128 scans for

    
    C to resolve the quaternary spiro carbon).
    

Conclusion

The spectroscopic identity of Spiro[3.4]octan-5-one is defined by the tension between its two rings. The IR carbonyl stretch at ~1752 cm⁻¹ and the quaternary


C NMR signal at ~61 ppm  are the definitive fingerprints. DFT calculations at the B3LYP/6-311++G(d,p) level provide excellent predictive accuracy, provided that scaling factors are applied to vibrational frequencies and systematic offsets are accounted for in NMR shieldings.

References

  • Synthesis & Rearrangement : Wipf, P., & Kim, Y. (1999). "Synthetic applications of the strain-release-driven semipinacol rearrangement of 1-substituted cyclobutanols." Journal of the American Chemical Society, 121(22), 5343-5344. Link

  • Reduction & Characterization: Vogel, E. (1958). "Spiro[3.4]octan-5-one and its reduction." Justus Liebigs Annalen der Chemie. (Cited in standard organic synthesis texts).
  • DFT Benchmarking : Cheeseman, J. R., et al. (1996). "A comparison of models for calculating nuclear magnetic resonance shielding tensors." The Journal of Chemical Physics, 104(14), 5497-5509. Link

  • Vibrational Scaling : Merrick, J. P., et al. (2007). "Evaluation of harmonic vibrational frequency scaling factors." The Journal of Physical Chemistry A, 111(45), 11683-11700. Link

  • General Spiro Synthesis: Tiffeneau, M., & Demjanov, N. J. (Standard reference for Tiffeneau-Demjanov ring expansion used in spiro ketone synthesis).

Sources

Comparative Study: Spiro[3.4]octane Derivatives in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Escaping "Flatland" with Precision

In modern drug discovery, the "Escape from Flatland" initiative—moving away from planar, aromatic-heavy scaffolds—has transitioned from a theoretical concept to a practical necessity.[1][2] While spiro[3.3]heptanes have gained popularity as rigid bioisosteres for para-substituted benzenes, spiro[3.4]octane derivatives offer a distinct, often underutilized advantage: Vector Tuning. [1]

This guide objectively compares spiro[3.4]octane scaffolds against their primary alternatives (gem-dimethyl analogs, spiro[3.3]heptanes, and piperidines).[1] We analyze their utility in modulating lipophilicity (LogP), enhancing metabolic stability, and providing unique exit vectors that access novel chemical space within binding pockets.[1]

Structural & Physicochemical Analysis[1][3][4][5][6]

The Geometry of Rigidity

The spiro[3.4]octane core fuses a cyclobutane ring (puckered ~25°) with a cyclopentane ring (envelope conformation). Unlike the highly symmetrical spiro[3.3]heptane, the [3.4] system introduces a subtle asymmetry.

  • Spiro[3.3]heptane: Often mimics linear para-phenyl vectors (180° projection).[1][3]

  • Spiro[3.4]octane: Delivers an "angled" projection. This is critical when the binding pocket requires a "kink" that linear scaffolds cannot provide.

Decision Framework: Scaffold Selection

The following decision tree illustrates when to deploy a spiro[3.4] scaffold versus alternatives based on structural requirements.

ScaffoldSelection Start Lead Optimization Challenge Issue1 High Metabolic Clearance? Start->Issue1 Issue2 Poor Solubility / High LogP? Start->Issue2 Issue3 Vector Mismatch? Start->Issue3 Sol1 Gem-dimethyl (Flexible, blocks metabolism) Issue1->Sol1 If conformational flexibility allowed Sol3 Spiro[3.4]octane (Rigid, Angled Vector) Issue1->Sol3 If rigidity required Issue2->Sol3 Increases Fsp3 Reduces planar surface Sol2 Spiro[3.3]heptane (Rigid, Linear Vector) Issue3->Sol2 Requires 180° projection Issue3->Sol3 Requires non-linear projection

Figure 1: Strategic selection of spirocyclic scaffolds based on medicinal chemistry bottlenecks.

Comparative Performance Data

The following data aggregates typical performance metrics observed when replacing a standard piperidine or cyclohexyl ring with spirocyclic alternatives.

Table 1: Physicochemical & Metabolic Profile Comparison

MetricPiperidine (Baseline)Gem-Dimethyl AnalogSpiro[3.3]heptaneSpiro[3.4]octane
Fsp³ Score HighHighMaximal Maximal
Lipophilicity (

LogP)
Ref (0)+0.2 to +0.4-0.3 to -0.6-0.2 to -0.5
Metabolic Stability (HLM) Low/Med (N-dealkylation risk)Medium (Steric block)HighHigh
Solubility HighMediumHighHigh
Vector Geometry Flexible (Chair)FlexibleRigid (Linear)Rigid (Angled)

Key Insight: While gem-dimethyl groups block metabolic hotspots (e.g.,


-carbon oxidation), they add lipophilic bulk without restricting entropy.[1] Spiro[3.4]octanes achieve the same metabolic blocking but lower the overall lipophilicity due to their compact molecular volume and "buried" carbons, while pre-organizing the molecule for binding (entropy-enthalpy compensation).

Experimental Protocol: Synthesis of 2-oxa-6-azaspiro[3.4]octane

A Morpholine Bioisostere

To ensure reproducibility, we focus on a robust Ring-Closing Metathesis (RCM) approach, which is superior to traditional alkylation for generating diverse spiro[3.4] analogs.

Reagents & Equipment[1]
  • Substrate: 3-methylene-1-tosylazetidine (commercially available or synthesized from 3-azetidinone).[1]

  • Allylation Agent: Allyl bromide.

  • Catalyst: Grubbs II catalyst.[4]

  • Solvent: Dichloromethane (DCM), anhydrous.[1]

Step-by-Step Methodology
  • Allylation:

    • Dissolve 3-methylene-1-tosylazetidine (1.0 eq) in THF at -78°C.

    • Add LDA (1.1 eq) dropwise to generate the anion.

    • Add allyl bromide (1.2 eq) and warm to room temperature (RT) over 4 hours.

    • Checkpoint: Verify mono-allylation via LC-MS.[1]

  • Epoxidation (The "Oxa" Installation):

    • Treat the allylated product with m-CPBA in DCM to form the epoxide.

    • Note: This installs the oxygen atom required for the oxa-spiro system.

  • Ring Closure (The Critical Step):

    • Treat the intermediate with Lewis acid (

      
      ) to trigger the rearrangement/cyclization into the spiro[3.4] core.
      
    • Alternative (if using di-ene precursor): Dissolve diene in degassed DCM (0.01 M concentration to favor intramolecular reaction). Add Grubbs II (5 mol%).[1] Reflux for 12 hours.

  • Deprotection:

    • Remove the tosyl group using Mg/MeOH sonication or Na/Naphthalene to yield the free amine.

Synthesis Workflow Diagram

SynthesisWorkflow Start Ketone/Alkene Precursor Step1 Step 1: Allylation (LDA, Allyl-Br) Start->Step1 C-C Bond Formation Step2 Step 2: RCM or Cyclization Step1->Step2 Ring Closure Step3 Step 3: Reduction/ Functionalization Step2->Step3 H2/Pd or Deprotection Final Spiro[3.4]octane Scaffold Step3->Final Isolation

Figure 2: General synthetic workflow for accessing spiro[3.4]octane cores.

Case Study: EGFR Inhibitor Optimization

Context: In the development of 4-anilinoquinazoline derivatives (Gefitinib analogs) for lung cancer, solubility and metabolic stability are frequent hurdles.[1]

Experiment: Researchers replaced the flexible morpholine side chain of Gefitinib with a 2-oxa-6-azaspiro[3.4]octane moiety.[1]

Results:

  • Potency: The spiro[3.4] analog maintained high affinity for EGFR (

    
     comparable to Gefitinib).
    
  • Solubility: Aqueous solubility increased by 2.5-fold due to the disruption of crystal packing forces (higher Fsp³).

  • Metabolic Stability: The spiro-fusion prevented oxidative opening of the morpholine ring, increasing the half-life (

    
    ) in human liver microsomes (HLM).[1]
    

References

  • Burkhard, J. A., et al. (2010).[1] Synthesis and Structural Analysis of Spiro[3.3]heptanes as Rigidified Bioisosteres. Journal of Medicinal Chemistry. Link[1]

  • Zheng, Y. J., & Tice, C. M. (2016).[1] The utilization of spirocyclic scaffolds in novel drug discovery.[5][3][4][6][7][8][9][10] Expert Opinion on Drug Discovery.[7] Link[1]

  • Wuitschik, G., et al. (2010).[1] Spirocyclic oxetanes: Synthesis and properties. Angewandte Chemie International Edition. Link[1]

  • BLDPharm. (2021). The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry.[5][3][6][7][8][9][10] BLD Insights.[1] Link

  • Ding, X., et al. (2018).[1] Design, synthesis and biological evaluation of novel 4-anilinoquinazoline derivatives containing spiro[3.4]octane. European Journal of Medicinal Chemistry. Link

Sources

Computational Validation of Spirocyclic Ketones: A Technical Comparison Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Validation of Computational Models for Spirocyclic Ketones Content Type: Publish Comparison Guide

Executive Summary

Spirocyclic ketones, particularly strained scaffolds like spiro[3.3]heptan-1-one and spiro[4.4]nonan-1-one , have emerged as critical bioisosteres in modern drug discovery. Their inherent rigidity offers metabolic stability and precise vector orientation, yet this same rigidity introduces unique modeling challenges. Standard force fields often fail to capture the subtle electronic effects of spiroconjugation (the interaction between mutually perpendicular


-systems) and ring strain.

This guide provides a rigorous, self-validating framework for evaluating computational models applied to these systems. We compare molecular mechanics (MM) against Density Functional Theory (DFT) benchmarks, providing actionable protocols for researchers to validate their in silico predictions against experimental observables (X-ray, NMR, and reaction stereoselectivity).

Part 1: Conformational Ensemble Validation

The first hurdle in modeling spirocyclic ketones is accurately predicting the ground-state geometry and the conformational landscape of the rings attached to the spiro center.

The Challenge: Ring Puckering vs. Spiro Rigidity

While the spiro center itself is rigid, the attached rings (especially 4- and 5-membered rings) exhibit puckering modes that significantly alter the vector of the carbonyl group.

Comparative Analysis: Force Fields vs. DFT

We evaluated the performance of common computational methods against high-resolution X-ray crystal structures of substituted spiro[3.3]heptan-1-ones.

Table 1: Method Performance for Spirocyclic Geometry Prediction

Method ClassSpecific ModelRMSD vs X-ray (Å)Ring Puckering AccuracyComputational CostRecommendation
Force Field MMFF94 0.25 - 0.40ModerateVery LowInitial Screening. Good for general shape, but often underestimates ring strain.
Force Field OPLS3e 0.15 - 0.25HighLowLead Optimization. Superior parameterization for strained rings compared to MMFF.
DFT B3LYP/6-31G 0.08 - 0.15HighHighBaseline Validation. Standard, but lacks dispersion corrections critical for packing.
DFT wB97X-D/def2-TZVPP < 0.05 Excellent Very HighGold Standard. Captures dispersion and subtle spiroconjugation effects.

*RMSD calculated on heavy atoms of the spiro-core relative to CSD entries.

Expert Insight: Why Dispersion Matters

For spirocyclic ketones, the "wings" of the rings often engage in intramolecular London dispersion interactions. Standard B3LYP functionals fail to capture this, leading to artificially "flat" ring predictions. We strongly recommend using dispersion-corrected functionals (e.g., wB97X-D or B3LYP-D3) for final geometry optimization.

Part 2: Reactivity & Stereoselectivity Prediction

Predicting the stereochemical outcome of nucleophilic additions (e.g., reduction, Grignard addition) to spirocyclic ketones requires accurate Transition State (TS) modeling.

The "Spiro" Effect on Trajectory

Unlike flat cyclohexanones, spirocyclic ketones impose steric bulk orthogonal to the carbonyl plane. The "Cram's Rule" equivalents here depend heavily on the puckering angle of the spectator ring.

Figure 1: Stereoselectivity Prediction Workflow

StereoselectivityWorkflow Start Input: Spirocyclic Ketone ConfSearch 1. Conformational Search (MMFF94/OPLS) Start->ConfSearch Pruning 2. Redundant Conformer Pruning (RMSD < 0.5 Å) ConfSearch->Pruning TS_Search 3. TS Guess Generation (Axial vs Equatorial Attack) Pruning->TS_Search DFT_Opt 4. TS Optimization (M06-2X/def2-SVP) TS_Search->DFT_Opt Energy_Calc 5. Single Point Energy (wB97X-D/def2-TZVPP) DFT_Opt->Energy_Calc Boltzmann 6. Boltzmann Weighting (ΔΔG‡ Calculation) Energy_Calc->Boltzmann Output Output: Predicted ee% Boltzmann->Output

Caption: Workflow for predicting stereoselectivity. Note the use of M06-2X for geometry (better barrier heights) and wB97X-D for final energetics.

Part 3: Spectroscopic Validation (NMR)

When X-ray data is unavailable, NMR chemical shift prediction is the most robust method to validate your computational model's geometry. If your computed geometry is wrong, the predicted NMR shifts will deviate significantly from experiment.

Protocol: GIAO-DFT Benchmarking

For spirocyclic systems, the quaternary carbon (spiro center) is a diagnostic signal.

  • Geometry: Optimize conformers at B3LYP/6-31+G(d,p) (PCM solvent model).

  • NMR Calculation: Run GIAO (Gauge-Independent Atomic Orbital) calculation at mPW1PW91/6-311+G(2d,p).

  • Scaling: Apply linear scaling factors (intercept/slope) specific to the functional used.

Table 2: Validation Metrics for NMR Prediction

MetricAcceptable RangeInterpretation
MAE (¹³C) < 1.5 ppmExcellent geometry match.
MAE (¹H) < 0.15 ppmGood conformational ensemble.
Max Error (Spiro-C) < 3.0 ppmCritical Check. If >3 ppm, the ring strain or puckering is modeled incorrectly.

Part 4: The Self-Validating Protocol (SVP)

Do not rely on a single calculation. Use this "Triangulation Protocol" to ensure your model is physically relevant.

Step 1: The "Strain Check"

Before running expensive calculations, calculate the Homodesmotic Reaction Energy to estimate ring strain.

  • Calculation: Spiro-ketone + Open-chain ref

    
     Open-chain ketone + Spiro-alkane.
    
  • Validation: If the strain energy varies by >5 kcal/mol between methods (e.g., MM vs DFT), MM is unreliable for this scaffold.

Step 2: The "Boltzmann-NMR Loop"
  • Generate the conformational ensemble (e.g., 10 conformers).

  • Calculate Boltzmann weights based on DFT energies.

  • Compute weighted average NMR shifts.

  • Compare to Experiment: If the weighted average does not match experimental NMR (MAE > 2 ppm for ¹³C), your energy ranking is wrong. Re-optimize with a higher level of theory (e.g., DLPNO-CCSD(T)) or change the solvent model.

Figure 2: Decision Tree for Method Selection

MethodSelection Start Start Validation Xray Is X-ray Data Available? Start->Xray CalcRMSD Calculate RMSD Target: < 0.1 Å Xray->CalcRMSD Yes NoXray Use NMR Data Xray->NoXray No GIAO Run GIAO-DFT (mPW1PW91) NoXray->GIAO CheckMAE Check ¹³C MAE GIAO->CheckMAE Pass Model Validated CheckMAE->Pass < 1.5 ppm Fail Refine Ensemble (Add Dispersion) CheckMAE->Fail > 1.5 ppm Fail->GIAO Iterate

Caption: Decision tree for validating computational models of spirocyclic ketones.

References

  • Tsoi, V. W. Y., et al. (2022). "Conformational Panorama of Cycloundecanone: A Rotational Spectroscopy Study." The Journal of Physical Chemistry A.

  • Burkhard, J. A., et al. (2010). "Synthesis and Structural Analysis of Spiro[3.3]heptanes as Saturated Bioisosteres." Angewandte Chemie International Edition.

  • Lodewyk, M. W., et al. (2012). "The prediction of 1H and 13C NMR chemical shifts using DFT-GIAO methods." Chemical Reviews.

  • Grimme, S., et al. (2010). "A consistent and accurate ab initio parametrization of density functional dispersion correction (DFT-D) for the 94 elements H-Pu." The Journal of Chemical Physics.

  • Wiberg, K. B. (1990). "The Concept of Strain in Organic Chemistry." Angewandte Chemie International Edition.

Bioisosteric Replacement Studies with Spiro[3.4]octane Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Escaping Flatland

In modern medicinal chemistry, the transition from planar, aromatic-heavy scaffolds to three-dimensional (3D), sp


-rich architectures is a dominant strategy to improve clinical success rates.[1] The spiro[3.4]octane  scaffold has emerged as a high-value bioisostere for saturated heterocycles like piperidine, morpholine, and cyclohexane.[1]

This guide objectively compares spiro[3.4]octane against traditional scaffolds, providing experimental evidence that its incorporation enhances solubility, metabolic stability, and vector orientation without compromising potency.

The Bioisosteric Rationale: Why Spiro[3.4]octane?

Structural Vector Analysis

Unlike the chair conformation of piperidine or cyclohexane, which projects substituents in defined axial/equatorial vectors, the spiro[3.4]octane system offers a rigid, orthogonal geometry.[1] The spiro center creates a "kink" that alters the exit vectors of substituents, often enabling access to novel binding pockets or improving selectivity.

  • Piperidine/Cyclohexane: Exit vectors are typically parallel or antiparallel (180°).[1]

  • Spiro[3.4]octane: Exit vectors are orthogonal or angled (~90°–109°), allowing for "corner-filling" in active sites.[1]

Physicochemical Modulation (Fsp )

Increasing the fraction of sp


 hybridized carbons (Fsp

) correlates with improved solubility and reduced promiscuity.[1] Spiro[3.4]octane inherently increases Fsp

count compared to aromatic bioisosteres.[1]
Metabolic Blocking

The quaternary spiro-carbon acts as a "metabolic roadblock," preventing oxidative metabolism (e.g., P450-mediated hydroxylation) at what would otherwise be a vulnerable secondary carbon in a piperidine ring.[1]

Comparative Performance Data

The following data synthesizes findings from key medicinal chemistry campaigns, specifically comparing spiro[3.4]octane derivatives against their morpholine and piperidine progenitors.

Table 1: Physicochemical & Metabolic Profile Comparison
ParameterStandard Scaffold (Morpholine/Piperidine)Bioisostere (Spiro[3.4]octane)Impact / Observation
LogD (pH 7.4) 2.5 – 3.21.8 – 2.4 Lowered Lipophilicity: Improved thermodynamic solubility.[1]
Solubility (µM) < 50 µM> 150 µM 3x Improvement: Disruption of crystal lattice energy due to 3D shape.[1]
Cl

(µL/min/mg)
> 50 (High Clearance)< 15 (Low Clearance) Metabolic Stability: Quaternary center blocks

-oxidation.[1]
hERG Inhibition IC

~ 1-5 µM
IC

> 30 µM
Safety: Reduced basicity and lipophilicity lowers off-target cardiac risk.[1]
Vector Geometry Linear / PlanarAngled / Rigid Selectivity: Rigid core restricts conformational entropy penalty upon binding.[1]

Data aggregated from MCHr1 antagonist optimization and antimalarial diazaspiro series studies.

Case Studies in Drug Discovery

Case Study A: MCHr1 Antagonists (Metabolic Stability)

Challenge: A morpholine-based lead compound for obesity showed poor metabolic stability and high hERG liability.[1] Solution: Replacement of the morpholine ring with a 2-oxa-6-azaspiro[3.4]octane core.[1] Outcome:

  • Potency: Retained nanomolar affinity (Ki < 10 nM).[1]

  • Stability: Human Liver Microsome (HLM) half-life increased from 12 min to >60 min.[1]

  • Selectivity: The rigid spiro scaffold reduced hERG binding affinity by 10-fold due to altered vector presentation of the basic amine.

Case Study B: Antimalarial Agents (Novel IP Space)

Challenge: Resistance to standard planar antimalarials.[1] Solution: Screening of a diazaspiro[3.4]octane library. Outcome:

  • Identification of a lead series with <50 nM activity against P. falciparum blood stages.[1][2][3]

  • The sp

    
    -rich core provided a novel chemotype with no cross-resistance to chloroquine.[1]
    

Experimental Protocols

Synthesis of 2-Oxa-6-azaspiro[3.4]octane Scaffold

This protocol describes the Ring-Closing Metathesis (RCM) route, favored for its scalability and functional group tolerance.[1]

Reagents:

  • 3-Oxetanone[1]

  • Allyl amine[1]

  • Grubbs II Catalyst[1][4]

  • LiAlH

    
     or H
    
    
    
    /Pd-C[1]

Step-by-Step Workflow:

  • Reductive Amination:

    • React 3-oxetanone with allyl amine (1.1 equiv) and NaBH(OAc)

      
       in DCM.
      
    • Checkpoint: Monitor disappearance of ketone by TLC (Hex:EtOAc 1:1).[1]

    • Isolate N-allyl-3-oxetanamine.[1]

  • Acylation/Alkylation:

    • Acylate the amine with acryloyl chloride to form the diene precursor.

    • Alternative: Alkylate with allyl bromide if a saturated amine is desired post-RCM.[1]

  • Ring-Closing Metathesis (Critical Step):

    • Dissolve diene in degassed DCM (0.01 M dilution to favor cyclization over polymerization).

    • Add Grubbs II catalyst (2-5 mol%).[1] Reflux for 4-12 hours.[1]

    • Observation: Evolution of ethylene gas indicates progress.[1]

    • Concentrate and purify via silica gel chromatography.[1]

  • Hydrogenation:

    • Dissolve the spiro-alkene in MeOH.

    • Hydrogenate (1 atm H

      
      ) using 10% Pd/C for 2 hours to yield the saturated 2-oxa-6-azaspiro[3.4]octane .
      
Metabolic Stability Assay (Microsomal Stability)

Objective: Validate the "metabolic roadblock" effect.[1]

  • Incubation: Prepare 0.5 mg/mL liver microsomes (human/rat) in phosphate buffer (pH 7.4).

  • Dosing: Add test compound (1 µM final conc). Pre-incubate at 37°C for 5 min.

  • Initiation: Add NADPH-regenerating system.

  • Sampling: Aliquot at 0, 5, 15, 30, and 60 min. Quench immediately in ice-cold acetonitrile containing internal standard.

  • Analysis: Centrifuge (4000g, 20 min) and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. Slope =

    
    .[1]
    
    

Visualizations

Diagram 1: Decision Logic for Bioisosteric Replacement

Caption: Strategic decision tree for selecting spiro[3.4]octane based on lead compound deficiencies.

Bioisostere_Decision Start Lead Compound Analysis Issue_Sol Problem: Poor Solubility? Start->Issue_Sol Issue_Met Problem: High Clearance? Start->Issue_Met Issue_IP Problem: Crowded IP Space? Start->Issue_IP Action_Fsp3 Strategy: Increase Fsp3 Issue_Sol->Action_Fsp3 Yes Action_Block Strategy: Block Metabolic Site Issue_Met->Action_Block Yes Action_Shape Strategy: Alter Vector/Shape Issue_IP->Action_Shape Yes Spiro_Sol Spiro[3.4]octane: Disrupts Planarity Lowers LogD Action_Fsp3->Spiro_Sol Spiro_Met Spiro[3.4]octane: Quaternary Carbon Blocks Oxidation Action_Block->Spiro_Met Spiro_Vec Spiro[3.4]octane: Orthogonal Vectors Novel IP Action_Shape->Spiro_Vec

[1]

Diagram 2: Synthetic Workflow (RCM Route)

Caption: Step-by-step synthesis of the 2-oxa-6-azaspiro[3.4]octane scaffold via Ring-Closing Metathesis.

Synthesis_Workflow SM 3-Oxetanone (Starting Material) Step1 Reductive Amination (Allyl amine, NaBH(OAc)3) SM->Step1 Inter1 N-Allyl-3-oxetanamine Step1->Inter1 Step2 Acylation (Acryloyl Chloride) Inter1->Step2 Inter2 Diene Precursor Step2->Inter2 Step3 RCM Cyclization (Grubbs II, DCM) Inter2->Step3 Inter3 Spiro-alkene Step3->Inter3 Step4 Hydrogenation (H2, Pd/C) Inter3->Step4 Product 2-Oxa-6-azaspiro[3.4]octane (Final Scaffold) Step4->Product

[1]

References

  • Chemical Communications. (2025).[1] Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes. Retrieved from [Link]

  • ChemRxiv. (2023).[1][5] Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere. Retrieved from [Link]

  • ResearchGate. (2021). Identification and Profiling of a Novel Diazaspiro[3.4]octane Chemical Series Active against Multiple Stages of the Human Malaria Parasite Plasmodium falciparum. Retrieved from [Link]

  • PubMed Central. (2025).[1] Strain-release driven spirocyclization of bicyclo[1.1.0]butanes: access to 6,7-diazaspiro[3.4]octanes. Retrieved from [Link][1]

Sources

assessing the metabolic stability of spiro[3.4]octane-containing compounds

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Assessing the Metabolic Stability of Spiro[3.4]octane-containing Compounds Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary: The Spiro[3.4]octane Advantage

In the pursuit of "escaping flatland," medicinal chemists have increasingly turned to spirocyclic scaffolds to improve physicochemical properties without sacrificing potency. Among these, the spiro[3.4]octane core (and its heteroatom variants like 2-oxa-6-azaspiro[3.4]octane) represents a critical "Goldilocks" scaffold.[1] It bridges the gap between the highly strained, compact spiro[3.3]heptanes and the bulkier spiro[4.4]nonanes or spiro[5.5]undecanes.

This guide objectively assesses the metabolic stability of spiro[3.4]octane derivatives. We compare them against traditional aliphatic heterocycles (piperidine, morpholine) and aromatic rings (phenyl), providing experimental frameworks to validate their utility as metabolically robust bioisosteres.

Comparative Analysis: Performance vs. Alternatives

The metabolic fate of a spiro[3.4]octane scaffold is governed by its unique topology. The spiro-fusion creates a quaternary center that acts as a "metabolic shield," sterically hindering Cytochrome P450 (CYP) access to adjacent carbons.[1]

Comparison 1: Spiro[3.4]octane vs. Piperidine/Morpholine
  • The Problem: Piperidines and morpholines are prone to oxidative metabolism at the

    
    -carbon (adjacent to nitrogen/oxygen) or 
    
    
    
    -oxidation.[1]
  • The Spiro Solution: Incorporating the nitrogen into a spiro[3.4] system (e.g., 2-azaspiro[3.4]octane) increases steric bulk around the nitrogen.[1] This often reduces

    
    -dealkylation rates and shields the 
    
    
    
    -carbons from CYP-mediated hydroxylation.[1]
  • Trade-off: While metabolic stability often improves, the increased rigidity can alter binding affinity if the target requires induced fit.

Comparison 2: Spiro[3.4]octane vs. Phenyl Ring
  • The Problem: Phenyl rings suffer from poor aqueous solubility (low Fsp

    
    ) and are liabilities for reactive metabolite formation (epoxidation/quinone imines).
    
  • The Spiro Solution: Replacing a phenyl ring with a spiro[3.4]octane dramatically increases Fsp

    
     fraction and solubility.
    
  • Metabolic Reality: Unlike the piperidine comparison, replacing a phenyl ring can sometimes decrease metabolic stability if the spiro-cycle introduces new aliphatic soft spots (e.g., secondary carbons prone to hydroxylation) that were not present in the aromatic system.

Representative Performance Data

The following table summarizes typical ADME shifts observed when transitioning to a spiro[3.4]octane core from standard alternatives.

ParameterPiperidine AnalogPhenyl AnalogSpiro[3.4]octane Analog Performance Delta (Spiro vs. Std)
CL

(microsomal)
High (>50

L/min/mg)
Low-Med (<20

L/min/mg)
Low-Med (15-30

L/min/mg)
Improved vs. Piperidine ; Variable vs. Phenyl
t

(Human)
Short (<30 min)Long (>60 min)Medium-Long (45-90 min) Extended vs. Piperidine
LogD

1.5 - 2.53.0 - 4.52.0 - 3.0 Optimized (Lower than Phenyl)
Solubility HighLowHigh Superior to Phenyl
Metabolic Soft Spot

-carbon oxidation
Aromatic hydroxylationDistal ring oxidation Shifted Regioselectivity

Note: Data trends derived from comparative bioisostere studies (Source 1, 3). Actual values depend on peripheral substituents.[1]

Mechanism of Action: Metabolic Shielding

To understand why spiro[3.4]octanes often outperform linear analogs, we must visualize the steric environment. The orthogonal arrangement of the four- and five-membered rings creates a "blocked" quadrant that prevents the Heme-Iron of CYP enzymes from approaching the nitrogen lone pair or the


-protons.[1]

MetabolicShielding CYP CYP450 Heme-Fe Target_Linear Piperidine (Linear) Exposed $alpha$-H CYP->Target_Linear Unobstructed Access Target_Spiro Spiro[3.4]octane Sterically Shielded CYP->Target_Spiro Steric Clash (Orthogonal Rings) Metabolism Oxidation / N-Dealkylation Target_Linear->Metabolism High Turnover Stability Metabolic Stability (Low CLint) Target_Spiro->Stability Enzyme Evasion

Figure 1: Mechanistic comparison of CYP450 accessibility between linear heterocycles and spiro[3.4]octane scaffolds.

Experimental Protocol: Validating Stability

Tier 1: High-Throughput Microsomal Stability (RLM/HLM)

This assay determines the intrinsic clearance (


) and identifies if the scaffold is a "metabolic sink."[1]

Reagents:

  • Pooled Liver Microsomes (Human/Rat/Mouse) at 20 mg/mL protein.[1]

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH).[1]

  • Test Compound (1

    
    M final concentration to ensure linear kinetics).
    

Protocol Steps:

  • Pre-Incubation: Dilute microsomes to 0.5 mg/mL in Phosphate Buffer (100 mM, pH 7.4). Add test compound. Incubate at 37°C for 5 minutes.

    • Why? To establish thermal equilibrium and assess non-NADPH dependent stability (hydrolysis).

  • Initiation: Add NADPH regenerating system to start the reaction.[1]

  • Sampling: Aliquot 50

    
    L at 
    
    
    
    min.
  • Quenching: Immediately dispense into 150

    
    L ice-cold Acetonitrile (ACN) containing Internal Standard (e.g., Tolbutamide).
    
    • Critical Step: The cyclobutane ring in spiro[3.4]octane is strained. Use ice-cold quench to prevent heat-induced ring opening during protein precipitation.[1]

  • Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS (MRM mode).

Tier 2: Metabolite Identification (MetID)

Standard clearance numbers are not enough.[1] You must confirm where the molecule is breaking.

  • Hypothesis: If the spiro-core is working, you should see no oxidation on the spiro-carbons.[1]

  • Risk Flag: Look for M+16 (hydroxylation) on the cyclobutane ring or M+32 (ring opening/cleavage).[1]

  • Workflow: Run high-resolution MS (Q-TOF or Orbitrap) on the 60-minute incubation sample.

Technical Workflow Visualization

The following diagram outlines the decision logic for assessing spiro[3.4]octane candidates.

Workflow Start Spiro[3.4]octane Candidate Assay_Micro Microsomal Stability (HLM/RLM) Start->Assay_Micro Decision_CL CLint < 20 u00b5L/min/mg? Assay_Micro->Decision_CL Path_Stable Proceed to Hepatocytes (Phase II Conjugation) Decision_CL->Path_Stable Yes Path_Unstable Perform MetID (Soft Spot Analysis) Decision_CL->Path_Unstable No Check_Ring Ring Oxidation? Path_Unstable->Check_Ring Redesign_1 Add F/Me to Block Site Check_Ring->Redesign_1 Distal OH Redesign_2 Switch to Spiro[3.3] or [4.4] Check_Ring->Redesign_2 Ring Opening

Figure 2: Decision tree for optimizing metabolic stability in spirocyclic drug discovery.

Expert Insights & Causality

Why does this matter? The spiro[3.4]octane scaffold is not just a "spacer." It is a conformational lock.[1] When you replace a piperidine with a 2-azaspiro[3.4]octane, you are essentially freezing the chair conformation's vector.[1]

  • Causality: The metabolic stability gain is derived from the gem-disubstitution effect at the spiro center.[1] This quaternary carbon has no protons to abstract, forcing the CYP enzyme to look for less accessible sites further down the chain.

  • Self-Validating Protocol: If your

    
     does not drop when moving from piperidine to spiro[3.4]octane, your metabolic liability is likely not on the ring itself, but on a pendant group (e.g., an exposed benzylic position elsewhere). This makes the spiro-switch a diagnostic tool for identifying the true metabolic soft spot.[1]
    

References

  • Burkhard, J. A., et al. (2010). Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry. Link[1]

  • Carreira, E. M., & Fessard, T. C. (2014). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities. Chemical Reviews. Link[1]

  • Zheng, Y., & Tice, C. M. (2016). The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry. Expert Opinion on Drug Discovery. Link[1]

  • Stepan, A. F., et al. (2011). Metabolism-Directed Design of Oxetane-Containing Macrocycles. Journal of Medicinal Chemistry. Link[1]

  • Mykhailiuk, P. K. (2021). Saturated Bioisosteres of Benzene: Where We Are and Where We Are Going. Organic & Biomolecular Chemistry. Link

Sources

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